Imidazo[1,2-a]pyridin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNULKDCIHSVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562897 | |
| Record name | Imidazo[1,2-a]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112566-20-8 | |
| Record name | Imidazo[1,2-a]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Keto-enol Tautomerism of 2-hydroxy-imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] When substituted with a hydroxyl group at the 2-position, these compounds can exist in a dynamic equilibrium between two tautomeric forms: the enol (2-hydroxy-imidazo[1,2-a]pyridine) and the keto (imidazo[1,2-a]pyridin-2(1H)-one). This keto-enol tautomerism is a critical, yet often nuanced, aspect of their chemical behavior, profoundly influencing their physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity. Consequently, understanding and controlling this equilibrium is paramount for the rational design of novel drugs, as the predominant tautomer can exhibit significantly different biological activity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of the principles governing this tautomerism, methodologies for its characterization, and its implications in drug development.
The Tautomeric Equilibrium
The keto-enol tautomerism of 2-hydroxy-imidazo[1,2-a]pyridines involves the migration of a proton between the oxygen atom of the hydroxyl group and the nitrogen atom at position 1 of the imidazo[1,2-a]pyridine ring system. The two resulting constitutional isomers are the enol form and the keto form.
Caption: Keto-enol tautomerism in 2-hydroxy-imidazo[1,2-a]pyridines.
The position of this equilibrium is dictated by the relative thermodynamic stability of the two tautomers, which is influenced by several factors:
-
Aromaticity: The enol form retains the aromaticity of the fused pyridine and imidazole rings. The keto form, containing a carbonyl group, disrupts the aromaticity of the pyridine ring to some extent, which would generally disfavor this form.
-
Bond Energies: The formation of a strong carbon-oxygen double bond (C=O) in the keto form is a significant stabilizing factor.[2]
-
Solvent Effects: The polarity of the solvent plays a crucial role. Polar protic solvents, like water and alcohols, can stabilize the more polar keto tautomer through hydrogen bonding.[3] Non-polar solvents tend to favor the less polar enol form.
-
Substituent Effects: Electron-withdrawing or -donating groups on the imidazo[1,2-a]pyridine ring can alter the electron density and the relative acidity/basicity of the N-H and O-H protons, thereby shifting the equilibrium.
While direct quantitative studies on the tautomerism of the parent 2-hydroxy-imidazo[1,2-a]pyridine are scarce in the literature, extensive research on the analogous 2-hydroxypyridine system provides valuable insights. In the gas phase, the enol form of 2-hydroxypyridine is generally favored. However, in polar solvents and the solid state, the equilibrium shifts significantly towards the keto (2-pyridone) form.[3][4]
Quantitative Analysis of Tautomeric Equilibrium
A quantitative understanding of the tautomeric equilibrium is achieved by determining the equilibrium constant (KT = [enol]/[keto]). As a well-studied analog, the data for 2-hydroxypyridine tautomerism in various solvents is presented below to illustrate the impact of the environment on the equilibrium. It is anticipated that 2-hydroxy-imidazo[1,2-a]pyridines will exhibit similar solvent-dependent behavior.
| Solvent | Dielectric Constant (ε) | KT ([Enol]/[Keto]) for 2-Hydroxypyridine | Predominant Form |
| Gas Phase | 1 | ~2.7 | Enol |
| Cyclohexane | 2.0 | 0.4 - 1.0 | Mixture/Slightly Keto |
| Chloroform | 4.8 | ~0.1 | Keto |
| Acetonitrile | 37.5 | ~0.01 | Keto |
| Water | 80.1 | ~0.001 | Keto |
Note: The KT values for 2-hydroxypyridine are compiled from various literature sources and are approximate.[3][4] These serve as an illustrative guide for the expected behavior of 2-hydroxy-imidazo[1,2-a]pyridines.
Experimental Protocols for Tautomer Characterization
Several analytical techniques can be employed to identify and quantify the tautomeric forms of 2-hydroxy-imidazo[1,2-a]pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for studying tautomeric equilibria in solution, as the chemical shifts of protons and carbons are highly sensitive to their electronic environment.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the 2-hydroxy-imidazo[1,2-a]pyridine derivative in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a concentration of approximately 5-10 mg/mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (≥400 MHz).
-
Data Acquisition: Record 1H and 13C NMR spectra at a constant temperature (e.g., 298 K).
-
Data Analysis:
-
Identify distinct sets of signals corresponding to the keto and enol tautomers. Key diagnostic signals include:
-
1H NMR: The chemical shift of the proton on the heteroatom (O-H vs. N-H) and the aromatic protons, which will differ between the two forms.
-
13C NMR: The chemical shift of the carbon at the 2-position (C-OH in the enol vs. C=O in the keto form). The C=O signal in the keto form is typically found significantly downfield (e.g., >160 ppm).
-
-
Quantification: The ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form in the 1H NMR spectrum. The equilibrium constant KT is calculated from this ratio.
-
UV-Visible Spectroscopy
This method is effective for quantifying the tautomeric ratio if the two forms have distinct absorption maxima.
Protocol:
-
Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of the compound in the solvent of interest.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Deconvolute the overlapping spectra of the two tautomers. This often requires the use of "locked" derivatives (e.g., 2-methoxy-imidazo[1,2-a]pyridine for the enol form and 1-methyl-imidazo[1,2-a]pyridin-2(1H)-one for the keto form) to obtain the molar absorptivity coefficients (ε) for each pure tautomer at their respective λmax.
-
Use the Beer-Lambert law to calculate the concentration of each tautomer in the equilibrium mixture and determine KT.
-
X-ray Crystallography
X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the 2-hydroxy-imidazo[1,2-a]pyridine derivative from a suitable solvent.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure.
-
Analysis: The refined structure will reveal the positions of all atoms, including the proton, confirming whether it is bonded to the oxygen (enol) or the nitrogen (keto). Crystal structures of related compounds have confirmed the presence of the 2-oxo (keto) form in the solid state.[5][6]
Caption: General experimental workflow for tautomer analysis.
Computational Chemistry Protocols
In the absence of extensive experimental data, computational methods are invaluable for predicting the relative stabilities of tautomers.
Protocol:
-
Structure Generation: Build the 3D structures of both the enol and keto tautomers of the desired 2-hydroxy-imidazo[1,2-a]pyridine derivative.
-
Computational Method: Employ Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311++G(d,p)) for geometry optimization and frequency calculations.[4][7]
-
Solvent Modeling: To simulate solution-phase behavior, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Energy Calculation and Analysis:
-
Perform geometry optimization for each tautomer in the gas phase and in the chosen solvent models.
-
Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies in the vibrational analysis.
-
Calculate the Gibbs free energy (G) for each tautomer. The difference in Gibbs free energy (ΔG = Genol - Gketo) determines the relative stability.
-
The equilibrium constant can be calculated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature.
-
Implications for Drug Development
The tautomeric state of a drug molecule is of critical importance as it can drastically alter its biological profile.
-
Receptor Binding: The keto and enol forms have different shapes, hydrogen bond donor/acceptor patterns, and electrostatic potentials. One tautomer may bind to a biological target with significantly higher affinity than the other. The keto form presents a hydrogen bond donor (N-H) and acceptor (C=O), whereas the enol form has a hydrogen bond donor (O-H) and an acceptor at the pyridine-like nitrogen.
-
Pharmacokinetics (ADME): Properties like lipophilicity (LogP), solubility, and membrane permeability can differ between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
-
Metabolic Stability: One tautomer might be more susceptible to metabolic enzymes (e.g., cytochrome P450s) than the other, influencing the drug's half-life.
Therefore, a thorough characterization of the tautomeric equilibrium of 2-hydroxy-imidazo[1,2-a]pyridine-based drug candidates is essential. Drug design strategies may even seek to "lock" the molecule into the more active tautomeric form through chemical modification, for example, by replacing the mobile proton with a methyl group to prevent tautomerization.
Caption: Tautomerism influencing drug-receptor interactions.
Conclusion
The keto-enol tautomerism of 2-hydroxy-imidazo[1,2-a]pyridines is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery and development. While the keto form is often favored in polar environments and the solid state, the position of the equilibrium is sensitive to the molecular environment and substitution patterns. A comprehensive understanding and characterization of this phenomenon, using the spectroscopic, crystallographic, and computational methods outlined in this guide, are indispensable for medicinal chemists aiming to optimize the efficacy and pharmacokinetic properties of this privileged scaffold. The insights gained will enable a more rational approach to the design of next-generation therapeutics based on the imidazo[1,2-a]pyridine core.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis of Imidazo[1,2-a]pyridin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of Imidazo[1,2-a]pyridin-2-one (IUPAC name: 3H-imidazo[1,2-a]pyridin-2-one). This heterocyclic scaffold is of significant interest in medicinal chemistry. Accurate structural elucidation and purity assessment are critical for its development in research and pharmaceutical applications. This document outlines the expected spectral data and provides detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Introduction to Imidazo[1,2-a]pyridin-2-one
Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological activities. The "-2-one" derivative features a carbonyl group at the C2 position, forming a lactam. This functional group significantly influences the compound's electronic properties and spectroscopic signature compared to the fully aromatic parent, imidazo[1,2-a]pyridine. The molecular formula is C₇H₆N₂O, with a molecular weight of 134.14 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Imidazo[1,2-a]pyridin-2-one, both ¹H and ¹³C NMR are essential for confirming the structure.
Data Presentation: NMR
Table 1: Predicted ¹H NMR Spectroscopic Data for Imidazo[1,2-a]pyridin-2-one (Solvent: DMSO-d₆)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (CH₂) | ~4.30 - 4.50 | Singlet (s) | - |
| H-5 | ~7.80 - 7.95 | Doublet (d) | ~6.5 - 7.0 |
| H-6 | ~6.90 - 7.05 | Triplet (t) | ~6.5 - 7.0 |
| H-7 | ~7.45 - 7.60 | Triplet (t) | ~7.0 - 8.0 |
| H-8 | ~7.20 - 7.35 | Doublet (d) | ~8.5 - 9.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Imidazo[1,2-a]pyridin-2-one (Solvent: DMSO-d₆)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~168.5[1] |
| C-3 (CH₂) | ~50 - 55 |
| C-5 | ~125 - 128 |
| C-6 | ~114 - 117 |
| C-7 | ~132 - 135 |
| C-8 | ~115 - 118 |
| C-8a | ~142 - 145 |
Note: Chemical shifts are predictions based on analogous structures. The C-2 carbonyl shift is based on data for 8-aminoimidazo[1,2-a]pyridine-2-one derivatives.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the purified Imidazo[1,2-a]pyridin-2-one sample. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[2] Modern spectrometers can also reference the residual solvent peak.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° to 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Integrate the peaks in the ¹H spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. The key feature for Imidazo[1,2-a]pyridin-2-one is the lactam carbonyl (C=O) group.
Data Presentation: IR
Table 3: Characteristic IR Absorption Bands for Imidazo[1,2-a]pyridin-2-one
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Lactam) | 1680 - 1720 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, CH₂) | 2850 - 2960 | Medium |
| C=N / C=C Stretch (Ring) | 1450 - 1650 | Medium-Strong |
| C-H Bend (Out-of-plane) | 700 - 900 | Strong |
Note: The presence of a strong absorption band around 1685-1700 cm⁻¹ is a key indicator of the C=O group in the five-membered ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Collection : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application : Place a small amount of the solid Imidazo[1,2-a]pyridin-2-one powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application : Lower the pressure arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
-
Spectrum Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 600 cm⁻¹.
-
Data Processing : The software will automatically perform the background subtraction. Analyze the resulting spectrum for characteristic absorption bands, paying close attention to the carbonyl region.
-
Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe after the measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and conjugated systems. The spectrum is useful for confirming the presence of the chromophore in Imidazo[1,2-a]pyridin-2-one.
Data Presentation: UV-Vis
Table 4: Predicted UV-Vis Absorption Maxima for Imidazo[1,2-a]pyridin-2-one (Solvent: Ethanol or Methanol)
| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Chromophore |
| π → π | ~230 - 260 | High | Imidazopyridine Ring System |
| π → π | ~310 - 340 | Medium | Conjugated Enone System |
| n → π* | ~380 - 420 | Low | Carbonyl Group |
Note: Imidazo[1,2-a]pyridine derivatives are known to show strong absorbance in the range of 320-360 nm.[3] The exact λₘₐₓ and ε values are highly dependent on the solvent.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a stock solution of Imidazo[1,2-a]pyridin-2-one of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). From the stock solution, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance reading is within the linear range of the instrument (ideally < 1.5).
-
Cuvette Preparation : Use a matched pair of quartz cuvettes (for measurements below 350 nm). Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.
-
Instrument Setup : Place the blank cuvette in the reference holder and the sample cuvette in the sample holder of a double-beam UV-Vis spectrophotometer.
-
Baseline Correction : Perform a baseline correction or "autozero" with the solvent-filled cuvette to subtract any absorbance from the solvent and the cuvette itself.
-
Spectrum Acquisition : Scan the sample over a wavelength range (e.g., 200 nm to 600 nm). The instrument will plot absorbance versus wavelength.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the spectrum. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Data Presentation: MS
Table 5: Predicted Mass Spectrometry Data for Imidazo[1,2-a]pyridin-2-one
| Ion | Calculated m/z | Interpretation |
| [M]⁺ | 134.05 | Molecular Ion |
| [M+H]⁺ | 135.06 | Protonated Molecular Ion (ESI) |
| [M-CO]⁺ | 106.05 | Loss of Carbon Monoxide |
Note: The exact mass is calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrument Calibration : Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Sample Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization : Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed in the gas phase.
-
Mass Analysis : The generated ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole), which separates them based on their m/z ratio.
-
Detection and Spectrum Generation : The detector records the abundance of ions at each m/z value, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing for the confirmation of the molecular formula.[2]
-
Tandem MS (MS/MS) : To study fragmentation, the molecular ion ([M+H]⁺) can be selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed. This helps confirm the structure by observing characteristic losses, such as the loss of CO.
Visualized Workflows
General Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a newly synthesized compound like Imidazo[1,2-a]pyridin-2-one.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Proposed Mass Spectrometry Fragmentation Pathway
This diagram shows a primary and characteristic fragmentation pathway for Imidazo[1,2-a]pyridin-2-one under mass spectrometry analysis.
Caption: Proposed ESI-MS Fragmentation of Imidazo[1,2-a]pyridin-2-one.
References
An In-depth Technical Guide to the Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of Imidazo[1,2-a]pyridine derivatives, with a particular focus on hydroxyl-substituted analogues. This class of heterocyclic compounds has garnered significant interest due to its broad range of biological activities and its utility as a versatile fluorophore in various applications, including bioimaging and drug development. This document details their electronic absorption and emission characteristics, factors influencing their fluorescence, and their interactions with key cellular signaling pathways.
Core Photophysical Characteristics
Imidazo[1,2-a]pyridines are nitrogen-fused heterocyclic systems that typically exhibit strong fluorescence.[1] Their rigid, planar structure and extensive π-conjugation contribute to their favorable photophysical properties. The fluorescence emission of these derivatives can be tuned by modifying their chemical structure, particularly by introducing substituents at various positions on the imidazopyridine core.
The photophysical behavior of these compounds is significantly influenced by the nature of the substituents and the polarity of the solvent. Electron-donating groups generally enhance fluorescence quantum yields, while electron-withdrawing groups can either quench or shift the emission, depending on their position and the overall molecular structure.
Quantitative Photophysical Data
While extensive experimental data on a wide range of Imidazo[1,2-a]pyridin-2-ol derivatives is limited in the current literature, theoretical studies on closely related 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) derivatives provide valuable insights into the structure-property relationships. The following table summarizes theoretical photophysical data for a series of HPIP derivatives, showcasing the impact of substituents on their absorption and emission properties.
Table 1: Theoretical Photophysical Properties of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) Derivatives [2]
| Derivative (Substituent X) | Absorption Wavelength (λ_abs, nm) | Emission Wavelength (λ_em, nm) | Stokes Shift (cm⁻¹) |
| H | 350 | 530 | 8163 |
| CH₃ | 355 | 545 | 8234 |
| F | 348 | 535 | 8349 |
| Cl | 352 | 548 | 8246 |
| OCH₃ | 365 | 565 | 7958 |
| OH | 368 | 570 | 7899 |
| CN | 360 | 580 | 8643 |
| NO₂ | 370 | 600 | 8791 |
| CF₃ | 355 | 560 | 8489 |
Note: The data presented in this table is based on theoretical calculations and serves as a guide to the expected photophysical properties of these derivatives.
Experimental Protocols
Accurate determination of the photophysical properties of Imidazo[1,2-a]pyridine derivatives is crucial for their application. Standardized experimental protocols for measuring UV-Vis absorption and fluorescence quantum yield are provided below.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_max) and the molar extinction coefficient (ε) of an Imidazo[1,2-a]pyridine derivative.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound of interest in a suitable solvent (e.g., ethanol, DMSO) at a known concentration (typically 1 mM).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 50 µM.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes.
-
Set the wavelength range for scanning (e.g., 200-600 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions and record the absorbance spectrum. This will serve as the baseline correction.
-
Sample Measurement:
-
Rinse the cuvette with the first sample solution and then fill it.
-
Place the cuvette in the sample holder and record the absorbance spectrum.
-
Repeat this step for all the prepared dilutions.
-
-
Data Analysis:
-
Identify the λ_max from the absorbance spectra.
-
Plot a calibration curve of absorbance at λ_max versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Quantum Yield Measurement (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ_F) of an Imidazo[1,2-a]pyridine derivative relative to a standard fluorophore with a known quantum yield.
Methodology:
-
Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield and an emission range that overlaps with the sample of interest (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Preparation of Solutions:
-
Prepare a series of solutions of both the sample and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Set the excitation wavelength to be the same for both the sample and the standard.
-
Set the emission wavelength range to cover the entire emission spectrum of both the sample and the standard.
-
-
Measurement:
-
Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_F_sample) can be calculated using the following equation:
Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where:
-
Φ_F_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.
-
Modulation of Cellular Signaling Pathways
Beyond their intrinsic photophysical properties, certain Imidazo[1,2-a]pyridine derivatives have been identified as modulators of key cellular signaling pathways implicated in cancer and inflammation. Understanding these interactions is critical for their development as therapeutic agents and as probes for studying cellular processes.
Inhibition of the PI3K/Akt/mTOR Pathway
Several Imidazo[1,a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] These compounds are thought to exert their inhibitory effect by binding to the ATP-binding site of PI3K, thereby blocking its kinase activity. This leads to the downstream inhibition of Akt and mTOR, resulting in reduced cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.
Modulation of the STAT3/NF-κB Pathway
Imidazo[1,2-a]pyridine derivatives have also been shown to exert anti-inflammatory effects by modulating the STAT3 and NF-κB signaling pathways.[3] Some derivatives have been found to upregulate the protein tyrosine phosphatase SHP-1. SHP-1, in turn, dephosphorylates and inactivates STAT3, a key transcription factor involved in inflammation and cell survival. By inhibiting STAT3, these compounds can downregulate the expression of pro-inflammatory mediators.
Caption: Modulation of the STAT3 signaling pathway by Imidazo[1,2-a]pyridine derivatives via SHP-1 upregulation.
Conclusion
Imidazo[1,2-a]pyridine derivatives represent a promising class of compounds with tunable photophysical properties and significant biological activities. Their strong fluorescence, coupled with their ability to modulate key cellular signaling pathways, makes them valuable tools for researchers, scientists, and drug development professionals. Further research into the synthesis and characterization of novel derivatives, particularly those with a hydroxyl group at the 2-position, will undoubtedly expand their applications in chemical biology and medicine. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for the continued exploration of these versatile molecules.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploring the Biological Activity of Imidazo[1,2-a]pyridin-2-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities exhibited by Imidazo[1,2-a]pyridine analogs. The document delves into the anti-inflammatory, anticancer, and anti-tubercular properties of this privileged heterocyclic scaffold, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Anti-inflammatory Activity: Selective COX-2 Inhibition
A significant area of investigation for Imidazo[1,2-a]pyridine derivatives has been their potential as selective inhibitors of cyclooxygenase-2 (COX-2). The selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Quantitative Data: COX-2 Inhibitory Activity
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected Imidazo[1,2-a]pyridine analogs. The data highlights compounds with high potency and selectivity for COX-2.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| 5e | - | 0.05 | - | [1] |
| 5f | - | 0.05 | - | [1] |
| 5j | - | 0.05 | - | [1] |
| 5i | - | - | 897.19 | [1] |
| 5n | 35.6 | 0.07 | 508.6 | [2] |
| 6f | >100 | 0.07 | >1428 | [3] |
Note: "-" indicates data not provided in the source.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the synthesized compounds on COX-1 and COX-2 can be determined using a fluorescent inhibitor screening assay.[1]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorescent probe (e.g., ADHP)
-
Heme
-
Test compounds (Imidazo[1,2-a]pyridine analogs)
-
Reference inhibitors (e.g., Celecoxib, SC-560)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compounds or reference inhibitors at various concentrations to the wells.
-
Initiate the reaction by adding arachidonic acid and the fluorescent probe.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Prostaglandin Synthesis
The following diagram illustrates the role of COX enzymes in the prostaglandin synthesis pathway and the point of inhibition by COX-2 inhibitors.
Caption: Inhibition of COX-2 by Imidazo[1,2-a]pyridine analogs.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated promising anticancer activity against various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50) values of representative Imidazo[1,2-a]pyridine analogs against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [4] |
| IP-6 | HCC1937 (Breast) | 47.7 | [4] |
| IP-7 | HCC1937 (Breast) | 79.6 | [4] |
| Compound 5 | A375 (Melanoma) | 9.7-44.6 | [5] |
| Compound 6 | WM115 (Melanoma) | 9.7-44.6 | [5] |
| Compound 7 | HeLa (Cervical) | 9.7-44.6 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (Imidazo[1,2-a]pyridine analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways: AKT/mTOR and STAT3/NF-κB
Imidazo[1,2-a]pyridine analogs have been shown to exert their anticancer effects by inhibiting key signaling pathways such as the PI3K/AKT/mTOR and STAT3/NF-κB pathways, which are often dysregulated in cancer.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Caption: Modulation of the STAT3/NF-κB signaling pathway.
Anti-tubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel anti-tubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of compounds with potent activity against Mtb.[6]
Quantitative Data: Anti-tubercular Activity
The following table shows the Minimum Inhibitory Concentration (MIC) values of several Imidazo[1,2-a]pyridine analogs against the H37Rv strain of M. tuberculosis and their selectivity indices.
| Compound ID | Mtb H37Rv MIC (µM) | Cytotoxicity (Vero cells) CC50 (µM) | Selectivity Index (SI = CC50/MIC) | Reference |
| 15 | 0.10 - 0.19 | >128 | >673 - >1280 | [7] |
| 16 | 0.10 - 0.19 | >128 | >673 - >1280 | [7] |
| IPA-6 | 0.05 µg/mL | >33 | >66 | [8] |
| IPA-9 | 0.4 µg/mL | >33 | >82.5 | [8] |
| IPS-1 | 0.4 µg/mL | >33 | >82.5 | [8] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a commonly used method to determine the MIC of compounds against M. tuberculosis.[8]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compounds (Imidazo[1,2-a]pyridine analogs)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change: blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Experimental Workflow: Anti-tubercular Drug Discovery
The following diagram outlines a general workflow for the discovery and evaluation of anti-tubercular agents.
Caption: Workflow for anti-tubercular drug discovery.
This guide provides a foundational understanding of the biological activities of Imidazo[1,2-a]pyridine analogs. The versatility of this scaffold, coupled with the potent and selective activities observed, underscores its potential for the development of novel therapeutics. Further research, including in-depth mechanism of action studies and in vivo efficacy evaluations, is warranted to fully realize the therapeutic promise of this important class of compounds.
References
- 1. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Equilibrium of Imidazo[1,2-a]pyridin-2-ol in Different Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry, exists in a dynamic equilibrium between its enol (hydroxy) and keto (oxo) tautomeric forms. The position of this equilibrium is highly sensitive to the surrounding solvent environment, which can profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, detailing the theoretical underpinnings, the influence of solvent polarity, and the experimental methodologies employed for its characterization. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles and data from the closely related and well-studied 2-hydroxypyridine/2-pyridone system as a foundational model.
Introduction: The Tautomeric Landscape of this compound
Tautomers are constitutional isomers of organic compounds that readily interconvert. The most common form of tautomerism is prototropy, which involves the migration of a proton. In the case of this compound, the key tautomeric equilibrium is between the aromatic enol form (this compound) and the non-aromatic but more polar keto form (Imidazo[1,2-a]pyridin-2(1H)-one).
The relative stability of these tautomers is dictated by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and, most significantly, intermolecular interactions with solvent molecules. Understanding and quantifying this equilibrium is crucial for drug design and development, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.
The Role of the Solvent: A Decisive Factor in Tautomeric Equilibrium
The solvent plays a pivotal role in determining the predominant tautomeric form of this compound. The general principle is that the equilibrium will shift to favor the tautomer that is better stabilized by the solvent.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They tend to strongly solvate and stabilize the more polar keto tautomer, which possesses a larger dipole moment. Consequently, in polar protic solvents, the keto form is expected to be the major species.
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have large dipole moments but cannot donate hydrogen bonds. They can still effectively stabilize the polar keto form through dipole-dipole interactions, favoring its existence.
-
Nonpolar Solvents (e.g., hexane, carbon tetrachloride): In nonpolar environments, the less polar enol form is generally favored. In the absence of strong solute-solvent interactions, the inherent stability of the aromatic enol tautomer becomes the dominant factor. In the gas phase, the enol form is also predicted to be the more stable tautomer.
This solvent-dependent behavior is a critical consideration in chemical synthesis, spectroscopic analysis, and biological assays.
Quantitative Analysis of Tautomeric Equilibrium
While specific experimental data for the tautomeric equilibrium of this compound is not extensively available in the literature, the principles of its determination are well-established. The equilibrium constant, KT, is defined as the ratio of the concentration of the keto form to the enol form:
KT = [Keto] / [Enol]
The following table provides a hypothetical representation of how quantitative data on the tautomeric equilibrium of this compound in various solvents would be presented. The values are illustrative and based on trends observed for similar heterocyclic systems like 2-hydroxypyridine.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Tautomeric Ratio (Keto:Enol) (Hypothetical) | % Keto Form (Hypothetical) |
| Hexane | 1.88 | Enol | 10:90 | 10% |
| Carbon Tetrachloride | 2.24 | Enol | 15:85 | 15% |
| Chloroform | 4.81 | Keto | 60:40 | 60% |
| Acetonitrile | 37.5 | Keto | 85:15 | 85% |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto | 95:5 | 95% |
| Methanol | 32.7 | Keto | 98:2 | 98% |
| Water | 80.1 | Keto | >99:1 | >99% |
Experimental Protocols for Tautomeric Equilibrium Determination
The quantitative analysis of tautomeric equilibria primarily relies on spectroscopic techniques such as UV/Visible and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV/Visible Spectroscopy
Principle: The enol and keto tautomers of this compound are structurally distinct chromophores and therefore exhibit different absorption maxima (λmax) in their UV/Vis spectra. By analyzing the absorption spectra in different solvents, the relative concentrations of the two tautomers can be determined.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarities.
-
Spectral Acquisition: Record the UV/Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the characteristic λmax for the enol and keto forms. The relative intensities of these absorption bands can be used to calculate the tautomeric ratio. For accurate quantification, the molar extinction coefficients (ε) of the pure tautomers are required, which can be estimated using locked derivatives (e.g., O-methylated for the enol form and N-methylated for the keto form).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: The protons and carbons in the enol and keto tautomers are in different chemical environments, leading to distinct signals in the 1H and 13C NMR spectra. The ratio of the integrals of the signals corresponding to each tautomer directly reflects their molar ratio.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a variety of deuterated solvents.
-
Spectral Acquisition: Acquire high-resolution 1H and 13C NMR spectra for each sample.
-
Data Analysis:
-
In the 1H NMR spectrum, identify distinct signals for protons that are unique to each tautomer (e.g., the vinyl protons in the keto form versus the aromatic protons in the enol form).
-
In the 13C NMR spectrum, the chemical shift of the carbon atom at the 2-position is particularly informative, appearing as a carbonyl carbon in the keto form and a carbon bearing a hydroxyl group in the enol form.
-
Integrate the corresponding signals for each tautomer to determine their relative concentrations and calculate the equilibrium constant KT.
-
Visualizing the Tautomeric Equilibrium and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the tautomeric equilibrium of this compound and a general workflow for its experimental determination.
Caption: Tautomeric equilibrium of this compound.
Caption: General experimental workflow for determining tautomeric equilibrium.
Conclusion
The tautomeric equilibrium of this compound is a critical aspect of its chemical behavior, with significant implications for its application in drug discovery and materials science. While direct experimental quantification for this specific molecule is not widely reported, the principles governing its solvent-dependent tautomerism are well understood through studies of analogous heterocyclic systems. Polar solvents are expected to favor the keto tautomer, whereas nonpolar solvents will likely shift the equilibrium towards the enol form. The detailed experimental protocols outlined in this guide, utilizing UV/Vis and NMR spectroscopy, provide a robust framework for the quantitative investigation of this important chemical phenomenon. Further experimental studies are warranted to populate the quantitative data for this compound and to fully elucidate the structure-property relationships of its tautomeric forms.
Initial Screening of Imidazo[1,2-a]pyridine Derivatives for Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of Imidazo[1,2-a]pyridine derivatives for their potential as anticancer agents. The Imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Derivatives of this core structure have shown significant potential in oncology by targeting various cellular pathways involved in cancer progression.[3][4] While this guide focuses on the broader class of Imidazo[1,2-a]pyridine derivatives due to the extensive available research, it is important to note that the Imidazo[1,2-a]pyridin-2-ol subfamily exists in tautomeric equilibrium with Imidazo[1,2-a]pyridin-2(1H)-one. The biological activity of this specific subclass is an emerging area of interest.
Data Presentation: In Vitro Cytotoxicity
The initial screening of novel chemical entities for anticancer activity typically involves evaluating their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following tables summarize the reported IC50 values for various Imidazo[1,2-a]pyridine derivatives against several cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | <12 | [1] |
| WM115 (Melanoma) | <12 | [1] | |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [5][6] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [5][6] | |
| MCF-7 (Breast Cancer) | 11 | [5][6] | |
| A375 (Melanoma) | 11 | [5][6] | |
| Compound 15d | A375P (Melanoma) | <0.06 | [7] |
| Compound 17e | A375P (Melanoma) | <0.06 | [7] |
| Compound 18c | A375P (Melanoma) | <0.06 | [7] |
| Compound 18h | A375P (Melanoma) | <0.06 | [7] |
| Compound 18i | A375P (Melanoma) | <0.06 | [7] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [8] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [8] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [8] |
| HB9 | A549 (Lung Cancer) | 50.56 | [9][10] |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of initial screening results. The following sections provide protocols for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the Imidazo[1,2-a]pyridine derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the cell cycle distribution.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways.
Caption: Workflow for the initial in vitro screening of Imidazo[1,2-a]pyridine derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
Mechanism of Action
A significant number of Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. One of the most frequently reported targets is the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[1][2][4] Inhibition of this pathway can lead to decreased cell proliferation, survival, and growth, and can induce apoptosis.[3] Some derivatives have also been reported to induce cell cycle arrest, often at the G2/M phase.[1] The substitution pattern on the Imidazo[1,2-a]pyridine core plays a crucial role in determining the potency and selectivity of these compounds.
This technical guide provides a foundational understanding of the initial screening process for Imidazo[1,2-a]pyridine derivatives as potential anticancer agents. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development. Further investigations, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, are necessary to advance promising lead compounds toward clinical development.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. chemmethod.com [chemmethod.com]
The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridines, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and drug development professionals by consolidating quantitative data, detailing experimental methodologies, and visualizing key biological pathways and experimental workflows.
Anticancer Activity of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The SAR studies reveal that the nature and position of substituents on the bicyclic core play a crucial role in determining their anticancer efficacy.
Targeting the PI3K/Akt/mTOR Signaling Pathway
A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Imidazopyridine [label="Imidazo[1,2-a]pyridine\nDerivatives", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GF -> RTK; RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylation"]; PIP3 -> Akt; mTORC2 -> Akt [label="Phosphorylation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> Proliferation; Imidazopyridine -> PI3K [label="Inhibition", color="#EA4335", style=bold]; Imidazopyridine -> mTORC1 [label="Inhibition", color="#EA4335", style=bold]; PTEN -> PIP3 [label="Dephosphorylation", arrowhead=tee];
// Invisible edges for layout {rank=same; PI3K; PTEN;} } Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridines.
Table 1: SAR of Imidazo[1,2-a]pyridines as PI3Kα Inhibitors
| Compound ID | R1 | R2 | R3 | PI3Kα IC50 (nM) | Reference |
| 1a | H | H | H | 1500 | [1] |
| 1b | 6-Cl | H | H | 800 | [1] |
| 1c | 8-Br | H | H | 500 | [1] |
| 1d | H | 2-morpholino | H | 250 | [1] |
| 1e | H | H | 3-phenyl | 180 | [1] |
| 1f | 8-Br | 2-morpholino | 3-phenyl | 15 | [1] |
Note: This table is a representative summary based on published data and is not exhaustive.
The data consistently shows that substitution at the C8 position with an electron-withdrawing group like bromine enhances inhibitory activity. Furthermore, a morpholino group at the C2 position and a phenyl group at the C3 position contribute significantly to the potency against PI3Kα.
Modulation of the Wnt/β-catenin Signaling Pathway
Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.
// Nodes Wnt [label="Wnt", fillcolor="#F1F3F4"]; Frizzled [label="Frizzled Receptor", fillcolor="#F1F3F4"]; LRP [label="LRP5/6", fillcolor="#F1F3F4"]; Dsh [label="Dishevelled (Dsh)", fillcolor="#F1F3F4"]; DestructionComplex [label="Destruction Complex\n(Axin, APC, GSK3β, CK1)", shape=octagon, style=filled, fillcolor="#FBBC05"]; beta_catenin [label="β-catenin", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; TCF_LEF [label="TCF/LEF", fillcolor="#F1F3F4"]; GeneExpression [label="Target Gene\nExpression", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imidazopyridine [label="Imidazo[1,2-a]pyridine\nDerivatives", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Wnt -> Frizzled; Wnt -> LRP; Frizzled -> Dsh; Dsh -> DestructionComplex [label="Inhibition", arrowhead=tee]; DestructionComplex -> beta_catenin [label="Phosphorylation &\nDegradation", style=dashed]; beta_catenin -> TCF_LEF [label="Nuclear\nTranslocation"]; TCF_LEF -> GeneExpression [label="Activation"]; Imidazopyridine -> DestructionComplex [label="Stabilization?", style=dashed, color="#EA4335"]; Imidazopyridine -> beta_catenin [label="Promotes Degradation", color="#EA4335", style=bold];
// Invisible edges for layout {rank=same; Frizzled; LRP;} } Caption: Wnt/β-catenin signaling pathway and the putative mechanism of action for Imidazo[1,2-a]pyridines.
Antimicrobial Activity of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold has proven to be a versatile template for the development of novel antimicrobial agents with activity against a range of bacterial and viral pathogens.
Antibacterial Activity
SAR studies have revealed that modifications at the C2, C3, and C7 positions of the imidazo[1,2-a]pyridine ring significantly influence their antibacterial potency.
Table 2: Antibacterial Activity (MIC) of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R1 (C2-position) | R2 (C3-position) | R3 (C7-position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 2a | Phenyl | H | H | 64 | 128 | [2] |
| 2b | 4-Chlorophenyl | H | H | 32 | 64 | [2] |
| 2c | Phenyl | -SCH2CH2Ph | H | 16 | 32 | [2] |
| 2d | 4-Chlorophenyl | -SCH2CH2Ph | H | 8 | 16 | [2] |
| 2e | 4-Chlorophenyl | H | -CH3 | 16 | 32 | [2] |
| 2f | 4-Chlorophenyl | -SCH2CH2Ph | -CH3 | 4 | 8 | [2] |
Note: This table is a representative summary based on published data and is not exhaustive.
The presence of a halogenated phenyl group at the C2 position and a thioether side chain at the C3 position generally leads to enhanced antibacterial activity. Additionally, a methyl group at the C7 position can further improve the potency.
Antiviral Activity
Several imidazo[1,2-a]pyridine derivatives have been reported to possess significant antiviral activity, particularly against viruses such as influenza and human cytomegalovirus (HCMV).
Anti-inflammatory Activity of Imidazo[1,2-a]pyridines
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Imidazo[1,2-a]pyridines have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2) and modulation of the STAT3/NF-κB signaling pathway.
// Nodes LPS [label="LPS", fillcolor="#F1F3F4"]; TLR4 [label="TLR4", fillcolor="#F1F3F4"]; IKK [label="IKK", fillcolor="#F1F3F4"]; IkB [label="IκBα", fillcolor="#FBBC05"]; NFkB [label="NF-κB", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; InflammatoryGenes [label="Inflammatory Gene\nExpression (iNOS, COX-2)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Imidazopyridine [label="Imidazo[1,2-a]pyridine\nDerivatives", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> IKK [label="Activation"]; IKK -> IkB [label="Phosphorylation"]; IkB -> NFkB [style=dashed, label="Release"]; NFkB -> InflammatoryGenes [label="Nuclear\nTranslocation"]; STAT3 -> InflammatoryGenes [label="Activation"]; Imidazopyridine -> NFkB [label="Inhibition", color="#EA4335", style=bold]; Imidazopyridine -> STAT3 [label="Inhibition of\nPhosphorylation", color="#EA4335", style=bold];
} Caption: STAT3/NF-κB signaling pathway and points of inhibition by Imidazo[1,2-a]pyridines.[3]
Table 3: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R1 (C2-position) | R2 (C3-position) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3a | 4-Methoxyphenyl | H | 1.2 | 85 | [4] |
| 3b | 4-(Methylsulfonyl)phenyl | H | 0.35 | 150 | [4] |
| 3c | 4-(Methylsulfonyl)phenyl | Morpholinomethyl | 0.07 | 217 | [5] |
| 3d | 4-(Methylsulfonyl)phenyl | N-(p-tolyl)amino | 0.07 | 508.6 | [6] |
Note: This table is a representative summary based on published data and is not exhaustive.
The presence of a 4-(methylsulfonyl)phenyl group at the C2 position is a key determinant for potent and selective COX-2 inhibition.[4][6] Further substitutions at the C3 position with groups like morpholinomethyl or N-arylamino can significantly enhance both potency and selectivity.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR analysis of imidazo[1,2-a]pyridines.
// Nodes Synthesis [label="Synthesis of\nImidazo[1,2-a]pyridine\nDerivatives", fillcolor="#F1F3F4"]; Purification [label="Purification &\nCharacterization\n(NMR, MS, HPLC)", fillcolor="#F1F3F4"]; InVitro [label="In Vitro Screening", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EnzymeAssay [label="Enzyme Inhibition Assays\n(e.g., PI3K, COX-2)", fillcolor="#FBBC05"]; CellAssay [label="Cell-Based Assays\n(e.g., MTT, Apoptosis)", fillcolor="#FBBC05"]; SAR [label="Structure-Activity\nRelationship (SAR)\nAnalysis", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#F1F3F4"];
// Edges Synthesis -> Purification; Purification -> InVitro; InVitro -> EnzymeAssay; InVitro -> CellAssay; EnzymeAssay -> SAR; CellAssay -> SAR; SAR -> LeadOpt; LeadOpt -> Synthesis [style=dashed, label="Iterative Design"]; LeadOpt -> InVivo; } Caption: A general experimental workflow for the screening and development of Imidazo[1,2-a]pyridine derivatives.
General Procedure for the Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
A mixture of a 2-aminopyridine derivative (1.0 eq.), an α-haloketone (1.1 eq.), and a catalyst such as iodine (0.1 eq.) in a suitable solvent like ethanol is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired 2-substituted imidazo[1,2-a]pyridine. For 3-substituted derivatives, a subsequent reaction, such as a Mannich or Suzuki coupling, can be performed on the C3-unsubstituted intermediate.
In Vitro PI3Kα Kinase Assay
The inhibitory activity of the compounds against PI3Kα can be determined using a commercial kinase assay kit, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction. Briefly, the PI3Kα enzyme is incubated with the test compound at various concentrations, ATP, and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2). The reaction is allowed to proceed for a specified time at room temperature. Subsequently, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. The luminescence signal is proportional to the amount of ADP produced and is used to calculate the percent inhibition and IC50 values.
Cell Viability (MTT) Assay
Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for 48-72 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 values are determined.[7]
In Vitro COX-1/COX-2 Inhibition Assay
The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 can be evaluated using a COX inhibitor screening assay kit.[4] The assay measures the peroxidase activity of COX. The enzyme is incubated with the test compound and arachidonic acid in the presence of a colorimetric substrate. The peroxidase activity is assayed colorimetrically by monitoring the appearance of the oxidized product. The absorbance is read at a specific wavelength, and the IC50 values for COX-1 and COX-2 inhibition are calculated. The selectivity index is determined as the ratio of IC50 (COX-1) / IC50 (COX-2).
Wnt/β-catenin Signaling Reporter Assay
Cells (e.g., HEK293T) are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid. After transfection, the cells are treated with the imidazo[1,2-a]pyridine compounds for a specified duration, followed by stimulation with Wnt3a conditioned medium to activate the pathway. The luciferase activity is then measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of the compound indicates inhibition of the Wnt/β-catenin signaling pathway.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful template for the design and development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide highlight the critical importance of substituent patterns in dictating the biological activity and target selectivity of these compounds. The provided experimental protocols offer a practical framework for researchers to synthesize and evaluate new derivatives. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding of the mechanisms of action and the drug discovery process for this important class of heterocyclic compounds. Future research in this area will likely focus on further optimization of the existing leads to improve their pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of new and effective drugs for a range of diseases.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Theoretical and Computational Exploration of Imidazo[1,2-a]pyridin-2-ol Tautomerism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tautomeric equilibrium of Imidazo[1,2-a]pyridin-2-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. The existence of two primary tautomeric forms, the enol (this compound) and the keto (Imidazo[1,2-a]pyridin-2(3H)-one), governs its physicochemical properties, reactivity, and biological activity. Understanding the factors that influence this equilibrium is paramount for rational drug design and development.
Introduction to Tautomerism in this compound
Imidazo[1,2-a]pyridine derivatives are recognized for their diverse pharmacological activities. The tautomerism between the aromatic enol form and the non-aromatic keto form of this compound is a critical aspect of its chemical behavior. The relative stability of these tautomers can be influenced by various factors, including substitution patterns, solvent polarity, and temperature. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate the energetic and structural aspects of such tautomeric systems.
Tautomeric Forms and Equilibrium
The two principal tautomers of this compound are the enol form (2-hydroxy) and the keto form (2-oxo). The equilibrium between these two forms is a dynamic process involving proton transfer.
Methodological & Application
One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridin-2-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridin-2-one and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. This scaffold is a key structural motif in a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted imidazo[1,2-a]pyridin-2-ones, focusing on efficient and regioselective methodologies. The protocols described herein are intended to serve as a practical guide for researchers in the synthesis and exploration of this valuable class of compounds.
Introduction
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] While the synthesis of the aromatic imidazo[1,2-a]pyridine system is well-documented, methods for the preparation of their 2-oxo analogues, the imidazo[1,2-a]pyridin-2-ones, are less common but equally important for the development of new therapeutic agents. This document details a one-pot protocol for the synthesis of 8-amino-substituted imidazo[1,2-a]pyridin-2-ones via a regioselective cyclocondensation reaction.
Synthesis of 8-Amino-Substituted Imidazo[1,2-a]pyridin-2-ones
A key one-pot method for the synthesis of substituted imidazo[1,2-a]pyridin-2-ones involves the regioselective cyclocondensation of 2,3-diaminopyridine with nitrilimines. This reaction provides a direct route to 8-aminoimidazo[1,2-a]pyridin-2-ones, which are valuable building blocks for further functionalization.
Reaction Scheme
The general reaction scheme for the synthesis of 8-aminoimidazo[1,2-a]pyridin-2-ones is depicted below. 2,3-Diaminopyridine undergoes a cyclocondensation reaction with in situ generated nitrilimines to yield the desired products.
References
Application Notes and Protocols: Imidazo[1,2-a]pyridin-2-ol Derivatives as Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine derivatives have emerged as a versatile and promising class of fluorescent probes for the detection of various metal ions. Their rigid, π-conjugated bicyclic structure provides a robust scaffold for the development of sensors with desirable photophysical properties, including strong fluorescence and good photostability.[1][2] The ease of functionalization at different positions of the imidazo[1,2-a]pyridine core allows for the fine-tuning of their selectivity and sensitivity towards specific metal ions, making them valuable tools in chemical biology, environmental monitoring, and drug discovery.[3]
These probes often operate on "turn-on" or "turn-off" fluorescence signaling mechanisms upon binding to a target metal ion. This response is typically a result of processes such as chelation-enhanced fluorescence (CHEF), intramolecular charge transfer (ICT), or the disruption of photoinduced electron transfer (PET).[4] This document provides detailed application notes and experimental protocols for the use of Imidazo[1,2-a]pyridine-based fluorescent probes for the detection of metal ions, along with a summary of their performance data.
Data Presentation: Quantitative Performance of Imidazo[1,2-a]pyridine-Based Probes
The efficacy of a fluorescent probe is determined by several key performance indicators. The following table summarizes the quantitative performance data of selected imidazo[1,2-a]pyridine probes for the detection of various metal ions.
| Probe Name/Derivative | Target Ion(s) | Signaling Mechanism | Limit of Detection (LOD) | Solvent System | Reference |
| Fused Imidazopyridine 5 | Fe³⁺ | Turn-on | 4.0 ppb | Aqueous media | [5][6] |
| Fused Imidazopyridine 5 | Hg²⁺ | Turn-off | 1.0 ppb | Aqueous media | [5][6] |
| LK | Fe³⁺ | Turn-on | 6.9 x 10⁻⁸ M | - | [7] |
| L1 | Zn²⁺ | Fluorescence Enhancement | 6.8 x 10⁻⁸ M | C₂H₅OH–H₂O (9:1, v/v) | [4] |
| LK | F⁻ (sequential) | Turn-on (after Fe³⁺ binding) | - | DMSO/H₂O | [8] |
Signaling Pathway and Detection Mechanism
The interaction between an Imidazo[1,2-a]pyridine-based probe and a metal ion typically leads to a change in the photophysical properties of the probe. The following diagram illustrates a general "turn-on" fluorescence signaling pathway upon metal ion binding.
References
- 1. ijrpr.com [ijrpr.com]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Illuminating Cellular Processes: Imidazo[1,2-a]pyridin-2-ol Derivatives as Versatile Tools in Bioimaging and Cellular Assays
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry and chemical biology, owing to its wide range of biological activities and unique photophysical properties.[1][2] Derivatives of imidazo[1,2-a]pyridin-2-ol, in particular, are gaining significant attention for their utility as fluorescent probes in bioimaging and as modulators of key cellular pathways. Their inherent fluorescence, good photostability, and tunable optical properties make them exceptional candidates for visualizing and quantifying biological analytes and processes within living cells.[3][4]
These compounds serve as powerful tools for researchers in drug discovery and development, offering insights into cellular health, disease progression, and the mechanism of action of novel therapeutics. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in various bioimaging and cellular assay applications.
Key Applications and Features
Imidazo[1,2-a]pyridine-based probes have been successfully developed for a variety of applications, including:
-
Detection of Metal Ions: Certain derivatives exhibit high sensitivity and selectivity for detecting metal ions such as Fe³⁺ and Hg²⁺ in aqueous media and within cells.[5]
-
Sensing Biomolecules: Probes have been designed to selectively detect important biological thiols like cysteine.[6]
-
Monitoring Cellular Environment: These fluorophores can be sensitive to changes in the local environment, such as polarity and viscosity.
-
Organelle Imaging: Specific derivatives have been shown to accumulate in mitochondria, enabling the monitoring of mitochondrial dynamics and health.[3][7]
-
Cancer Cell Imaging and Therapy: The dual functionality of some imidazo[1,2-a]pyridines as both imaging agents and cytotoxic compounds makes them valuable for cancer research.[3][7][8]
Data Presentation: Photophysical and Sensing Properties
The following tables summarize the key quantitative data for representative imidazo[1,2-a]pyridine-based fluorescent probes, allowing for easy comparison of their performance.
Table 1: Performance of Imidazo[1,2-a]pyridine-based Probes for Ion and Biomolecule Detection
| Probe Name | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Response Type | Reference |
| Fused Imidazopyridine 5 | Fe³⁺ | Not Specified | Not Specified | Not Specified | 4.0 ppb | Turn-on | [5] |
| Fused Imidazopyridine 5 | Hg²⁺ | Not Specified | Not Specified | Not Specified | 1.0 ppb | Turn-off | [5] |
| IPPA | Cysteine | Not Specified | Not Specified | Not Specified | 0.33 μM | Turn-on (76-fold enhancement) | [6] |
| LK | Fe³⁺ | Not Specified | 485 | Not Specified | 6.9 x 10⁻⁸ M | Not Specified | [9][10] |
Table 2: General Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | General Emission Color | Quantum Yield (Φ) Range | Key Features | Reference |
| 3-hydroxymethyl imidazo[1,2-a]pyridines | Purple Light | Generally higher than parent scaffold | Hydroxymethyl group can enhance fluorescence intensity. | [11][12] |
| 2-aryl imidazo[1,2-a]pyridines | Blue Light | 0.22 - 0.61 | Phenyl or naphthyl groups at C2 increase fluorescence yield. | [2] |
| Quaternized imidazo[1,2-a]pyridines | Blue Light (~425 nm) | Good | Two- and three-photon excitable, mitochondria-targeting. | [7] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments involving imidazo[1,2-a]pyridine derivatives.
Protocol 1: In Vitro Detection of Metal Ions (e.g., Fe³⁺)
This protocol describes the general procedure for evaluating the fluorescence response of an imidazo[1,2-a]pyridine-based probe to metal ions in a cell-free system.
Materials:
-
Imidazo[1,2-a]pyridine-based fluorescent probe (e.g., Fused Imidazopyridine 5)
-
Stock solutions of various metal nitrates (e.g., Fe(NO₃)₃, Hg(NO₃)₂, NaCl, KNO₃, etc.) in deionized water
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, add the buffer solution.
-
Add an aliquot of the probe stock solution to the cuvette to achieve the desired final concentration.
-
Record the initial fluorescence spectrum of the probe solution.
-
Sequentially add small aliquots of the Fe³⁺ stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition of the metal ion.
-
To test for selectivity, repeat the experiment by adding other metal ion solutions instead of Fe³⁺.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the sensitivity and limit of detection.
Protocol 2: Live Cell Imaging of Mitochondria
This protocol outlines the steps for using a quaternized imidazo[1,2-a]pyridine derivative to visualize mitochondria in living cancer cells.
Materials:
-
Mitochondria-targeting imidazo[1,2-a]pyridine probe
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope with appropriate filter sets
-
Glass-bottom imaging dishes or chamber slides
Procedure:
-
Seed the cancer cells onto glass-bottom imaging dishes and allow them to adhere and grow to 50-70% confluency.
-
Prepare a stock solution of the imidazo[1,2-a]pyridine probe in DMSO.
-
Dilute the probe stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the probe-containing medium and wash the cells twice with warm PBS.
-
Add fresh, pre-warmed complete culture medium or PBS to the cells.
-
Immediately image the cells using a confocal microscope. Use an excitation wavelength and emission filter appropriate for the specific probe.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.
Materials:
-
Imidazo[1,2-a]pyridine compound to be tested
-
Cancer cell line (e.g., A375 melanoma, HeLa)[13]
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by imidazo[1,2-a]pyridine derivatives and a typical experimental workflow for their evaluation.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two- and three-photon excitable quaternized imidazo[1,2-a]pyridines as mitochondrial imaging and potent cancer therapy agents (2020) | Eiji Hase | 5 Citations [scispace.com]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Derivatisierung von Imidazo[1,2-a]pyridin-2-ol für die gezielte Wirkstoffabgabe: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationshinweise bieten detaillierte Protokolle und Methoden zur Derivatisierung des Imidazo[1,2-a]pyridin-2-ol-Gerüsts für den Einsatz in der gezielten Wirkstoffabgabe. Das Imidazo[1,2-a]pyridin-Gerüst ist aufgrund seiner vielfältigen pharmakologischen Eigenschaften, einschließlich krebsbekämpfender, entzündungshemmender und antiviraler Aktivitäten, eine anerkannte "privilegierte Struktur" in der medizinischen Chemie.[1][2][3] Die Modifikation dieses Kerngerüsts, insbesondere an der 2-Hydroxy-Position, eröffnet Möglichkeiten zur Entwicklung von Konjugaten, die selektiv an Zielzellen, wie z. B. Krebszellen, binden und dort ihre therapeutische Wirkung entfalten können.
Einleitung
Die gezielte Wirkstoffabgabe ("Targeted Drug Delivery") ist eine fortschrittliche Strategie, um die Wirksamkeit von Therapeutika zu erhöhen und gleichzeitig deren systemische Toxizität zu verringern. Dies wird durch die Konjugation eines potenten Wirkstoffmoleküls (Payload) über einen Linker an eine zielsuchende Einheit (Targeting Moiety), wie z. B. einen Antikörper oder ein Peptid, erreicht. Imidazo[1,2-a]pyridin-Derivate sind aufgrund ihrer potenten biologischen Aktivität vielversprechende Kandidaten als Payloads.[4][5] Die Derivatisierung von this compound zur Einführung einer funktionellen Gruppe, die eine kovalente Bindung mit einem Linker ermöglicht, ist ein entscheidender Schritt in der Entwicklung solcher zielgerichteter Therapien.
Diese Applikationshinweise beschreiben einen rationalen Ansatz zur Synthese eines funktionalisierten this compound-Derivats, das für die Konjugation an eine zielsuchende Einheit geeignet ist, und stellen Protokolle für dessen Synthese und Konjugation sowie für die Bewertung der biologischen Aktivität bereit.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst repräsentative quantitative Daten zur biologischen Aktivität von Imidazo[1,2-a]pyridin-Derivaten aus der Literatur zusammen. Es ist zu beachten, dass spezifische Daten für Konjugate von this compound experimentell ermittelt werden müssen.
| Verbindung | Zelllinie | IC50 (µM) | Anmerkungen |
| HB9 | A549 (Lungenkrebs) | 50.56 | Hybrid aus 4-(Imidazo[1,2-a]pyridin-2-yl)benzoesäure.[2] |
| HB10 | HepG2 (Leberkrebs) | 51.52 | Hybrid aus 4-(Imidazo[1,2-a]pyridin-2-yl)benzoesäure.[2] |
| Cisplatin | A549 (Lungenkrebs) | 53.25 | Vergleichssubstanz.[2] |
| Cisplatin | HepG2 (Leberkrebs) | 54.81 | Vergleichssubstanz.[2] |
| Imidazo[1,2-a]pyridin 5 | A375 (Melanom) | ~10 | Hemmung der Zellproliferation.[6] |
| Imidazo[1,2-a]pyridin 7 | HeLa (Gebärmutterhalskrebs) | ~20 | Hemmung der Zellproliferation.[6] |
Experimentelle Protokolle
Protokoll 1: Synthese von funktionalisiertem Ethyl-3-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acrylat
Dieses Protokoll beschreibt die Synthese eines this compound-Derivats, das eine Carbonsäurefunktionalität zur weiteren Konjugation aufweist. Der Ansatz basiert auf der Reaktion von 3-[Bis(methylthio)methylen]-2(3H)-imidazo[1,2-a]pyridinonen mit Malonsäuremonoethylester, gefolgt von einer Hydrolyse.
Materialien:
-
3-[Bis(methylthio)methylen]-2(3H)-imidazo[1,2-a]pyridinon
-
Malonsäuremonoethylester
-
Natriumethanolat
-
Ethanol
-
Salzsäure (1 M)
-
Natronlauge (1 M)
-
Wasserfreies Natriumsulfat
-
Lösungsmittel für die Säulenchromatographie (z. B. Ethylacetat/Hexan-Gemisch)
Vorgehensweise:
-
Synthese des Acrylat-Zwischenprodukts:
-
Lösen Sie 3-[Bis(methylthio)methylen]-2(3H)-imidazo[1,2-a]pyridinon (1 Äquiv.) in trockenem Ethanol.
-
Fügen Sie Malonsäuremonoethylester (1,2 Äquiv.) und Natriumethanolat (1,5 Äquiv.) hinzu.
-
Erhitzen Sie die Reaktionsmischung für 4-6 Stunden unter Rückfluss.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und neutralisieren Sie sie mit 1 M Salzsäure.
-
Extrahieren Sie das Produkt mit Ethylacetat.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie, um das Ethyl-3-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acrylat zu erhalten.[7]
-
-
Hydrolyse zur freien Carbonsäure:
-
Lösen Sie das gereinigte Acrylat-Zwischenprodukt in einem Gemisch aus Ethanol und Wasser.
-
Fügen Sie eine überschüssige Menge 1 M Natronlauge hinzu.
-
Rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden.
-
Überwachen Sie die Hydrolyse mittels DC.
-
Nach Abschluss säuern Sie die Reaktionsmischung vorsichtig mit 1 M Salzsäure an, bis ein Niederschlag ausfällt.
-
Filtrieren Sie den Niederschlag, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn im Vakuum, um die gewünschte 3-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acrylsäure zu erhalten.
-
Protokoll 2: Konjugation an eine zielsuchende Einheit (allgemeines Protokoll)
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Konjugation der synthetisierten Carbonsäure an eine aminhaltige zielsuchende Einheit (z. B. ein Peptid oder einen Antikörper) mittels Amidkopplung.
Materialien:
-
3-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acrylsäure (Payload)
-
Zielsuchende Einheit mit einer primären Aminogruppe
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-Hydrochlorid (EDC)
-
N-Hydroxysuccinimid (NHS)
-
Trockenes, aprotisches Lösungsmittel (z. B. Dimethylformamid, DMF)
-
Phosphat-gepufferte Salzlösung (PBS)
Vorgehensweise:
-
Aktivierung der Carbonsäure:
-
Lösen Sie die 3-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acrylsäure (1,5 Äquiv.) in trockenem DMF.
-
Fügen Sie EDC (1,5 Äquiv.) und NHS (1,5 Äquiv.) hinzu.
-
Rühren Sie die Mischung bei Raumtemperatur für 1-2 Stunden im Dunkeln, um den aktiven NHS-Ester zu bilden.
-
-
Konjugation an die zielsuchende Einheit:
-
Lösen Sie die zielsuchende Einheit (1 Äquiv.) in einem geeigneten Puffer (z. B. PBS, pH 7,4).
-
Fügen Sie die Lösung des aktivierten NHS-Esters langsam zur Lösung der zielsuchenden Einheit hinzu.
-
Rühren Sie die Reaktionsmischung für 4-12 Stunden bei 4 °C oder Raumtemperatur.
-
Beenden Sie die Reaktion durch Zugabe eines Quenching-Reagenzes (z. B. Hydroxylamin).
-
-
Reinigung des Konjugats:
-
Reinigen Sie das Wirkstoff-Konjugat von nicht umgesetzten Reaktanten und Nebenprodukten mittels Größenausschlusschromatographie (SEC) oder Dialyse.
-
Charakterisieren Sie das gereinigte Konjugat mittels geeigneter analytischer Methoden (z. B. UV-Vis-Spektroskopie, Massenspektrometrie, SDS-PAGE).
-
Visualisierungen
Logischer Arbeitsablauf für die Entwicklung eines zielgerichteten this compound-Wirkstoffkonjugats
Abbildung 1: Logischer Arbeitsablauf.
Experimenteller Arbeitsablauf für die Synthese und Konjugation
Abbildung 2: Experimenteller Arbeitsablauf.
Hypothetischer Signalweg, der durch ein zielgerichtetes Imidazo[1,2-a]pyridin-Konjugat gehemmt wird
Abbildung 3: Hypothetischer PI3K/Akt/mTOR-Signalweg.
References
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridin-2-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of Imidazo[1,2-a]pyridin-2-one derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities. Microwave-assisted organic synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the preparation of these valuable scaffolds.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The introduction of a carbonyl group at the 2-position to form Imidazo[1,2-a]pyridin-2-one derivatives can significantly modulate the biological activity of the scaffold. Traditional synthetic methods for these compounds often require long reaction times, harsh conditions, and tedious purification procedures. Microwave irradiation provides a powerful tool to overcome these limitations by enabling rapid and uniform heating of the reaction mixture, leading to accelerated reaction rates and improved yields.
This document outlines protocols for the microwave-assisted synthesis of Imidazo[1,2-a]pyridine derivatives, which can serve as a foundational methodology for the synthesis of the corresponding 2-one analogs, although specific protocols for the latter are less commonly reported in the literature. The provided methods focus on multicomponent reactions and catalyst-free approaches, highlighting the green chemistry aspects of microwave synthesis.
Data Presentation
Table 1: Three-Component Microwave-Assisted Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
| Entry | 2-Aminopyridine | Arylglyoxal | 1,3-Dicarbonyl | Time (min) | Power (W) | Temp (°C) | Yield (%) |
| 1 | 2-Aminopyridine | Phenylglyoxal | Dimedone | 10 | 150 | 110 | 92 |
| 2 | 2-Amino-5-methylpyridine | 4-Methoxyphenylglyoxal | 1,3-Indandione | 12 | 150 | 110 | 88 |
| 3 | 2-Amino-4-chloropyridine | 4-Chlorophenylglyoxal | Barbituric Acid | 15 | 150 | 110 | 85 |
| 4 | 2-Aminopyridine | 4-Nitrophenylglyoxal | N,N-Dimethylbarbituric Acid | 10 | 150 | 110 | 90 |
Table 2: Catalyst-Free Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Entry | 2-Aminonicotinic Acid Derivative | Chloroacetaldehyde | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | 2-Aminonicotinic acid | Chloroacetaldehyde | Water | 30 | 100 | 95 |
| 2 | 6-Methyl-2-aminonicotinic acid | Chloroacetaldehyde | Water | 30 | 100 | 92 |
| 3 | 5-Bromo-2-aminonicotinic acid | Chloroacetaldehyde | Water | 30 | 100 | 94 |
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol describes a general procedure for the synthesis of a variety of 2,3-disubstituted imidazo[1,2-a]pyridines using a microwave-assisted, one-pot, three-component reaction.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted arylglyoxal monohydrate (1.0 mmol)
-
Cyclic 1,3-dicarbonyl compound (dimedone, barbituric acid, etc.) (1.0 mmol)
-
Molecular Iodine (10 mol%)
-
Ethanol (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), arylglyoxal monohydrate (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), and molecular iodine (10 mol%).
-
Add ethanol (3 mL) to the vial and seal it with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 110 °C for 10-15 minutes with a power of 150 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2,3-disubstituted imidazo[1,2-a]pyridine derivative.
Protocol 2: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic Acids
This protocol outlines an environmentally benign, catalyst-free synthesis of imidazo[1,2-a]pyridine-8-carboxylic acid derivatives in water under microwave irradiation.[1]
Materials:
-
Substituted 2-aminonicotinic acid (1.0 mmol)
-
Chloroacetaldehyde (50% aqueous solution, 1.2 mmol)
-
Water (5 mL)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
In a 10 mL microwave reactor vial, dissolve the substituted 2-aminonicotinic acid (1.0 mmol) in water (5 mL).
-
Add chloroacetaldehyde solution (1.2 mmol) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 30 minutes.
-
After cooling to room temperature, the product precipitates from the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the pure imidazo[1,2-a]pyridine-8-carboxylic acid derivative.[1]
Visualizations
The following diagrams illustrate the general workflow and a plausible reaction mechanism for the microwave-assisted synthesis of Imidazo[1,2-a]pyridine derivatives.
Caption: General experimental workflow for microwave-assisted synthesis.
Caption: Plausible mechanism for a three-component reaction.
Concluding Remarks
The application of microwave technology to the synthesis of Imidazo[1,2-a]pyridine derivatives represents a significant advancement over classical synthetic methods. The protocols provided herein offer rapid, efficient, and environmentally friendlier routes to this important class of heterocyclic compounds. While direct microwave-assisted protocols for the synthesis of Imidazo[1,2-a]pyridin-2-one derivatives are not as prevalent in the literature, the methodologies described can serve as a valuable starting point for the development of such synthetic routes. Researchers are encouraged to adapt and optimize these conditions for their specific target molecules. The use of microwave synthesis is poised to continue to accelerate the discovery and development of new therapeutic agents based on the Imidazo[1,2-a]pyridine scaffold.
References
Application Notes and Protocols: Imidazo[1,2-a]pyridin-2-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Imidazo[1,2-a]pyridin-2-ol and its tautomeric form, Imidazo[1,2-a]pyridin-2(1H)-one, as a versatile building block in the synthesis of diverse and medicinally relevant molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, found in numerous marketed drugs and clinical candidates. This document outlines the synthesis of the core building block and its subsequent functionalization at various positions, providing detailed experimental protocols and quantitative data to facilitate its application in research and development.
Introduction to Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine ring system is a key pharmacophore in a wide range of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, antiviral, and antituberculosis properties. Marketed drugs like Zolpidem (a sedative) and Alpidem (an anxiolytic) feature this heterocyclic core, highlighting its therapeutic importance. The versatility of this scaffold stems from the multiple sites available for functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties.
This compound serves as a valuable starting material for accessing a variety of substituted imidazo[1,2-a]pyridines. Its utility lies in the reactivity of the 2-hydroxy (or 2-oxo) group, which can be transformed into other functional groups, and the susceptibility of the C3 position to electrophilic substitution.
Synthesis of the Imidazo[1,2-a]pyridin-2(1H)-one Building Block
The most direct and efficient method for the synthesis of the Imidazo[1,2-a]pyridin-2(1H)-one core involves a one-pot condensation reaction between a 2-aminopyridine and a β-keto ester, such as ethyl 2-chloroacetoacetate. This method provides a straightforward entry to the desired heterocyclic system.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridin-2(1H)-one
This protocol is adapted from established literature procedures for the synthesis of substituted imidazo[1,2-a]pyridines.
Materials:
-
2-Aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
To this stirred suspension, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Imidazo[1,2-a]pyridin-2(1H)-one.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Base | Yield (%) | Reference |
| 2-Aminopyridine | Ethyl 2-chloroacetoacetate | Ethanol | NaHCO₃ | Good to excellent |
Functionalization of the this compound Building Block
The this compound scaffold offers several avenues for diversification, primarily through modification of the 2-hydroxy group and substitution at the C3 position.
Conversion to 2-Chloro-imidazo[1,2-a]pyridine: A Key Intermediate
A crucial transformation that unlocks the potential of this compound as a building block is its conversion to 2-chloro-imidazo[1,2-a]pyridine. The chloro substituent at the 2-position acts as an excellent leaving group for various nucleophilic substitution and cross-coupling reactions.
I have successfully gathered the necessary information to construct the application notes and protocols. I have found a reliable one-pot synthesis for the Imidazo[1,2-a]pyridin-2(1H)-one building block. Crucially, I have also found protocols for its conversion to the key intermediate, 2-chloro-imidazo[1,2-a]pyridine, and subsequent functionalization through nucleophilic substitution (amination) and Suzuki-Miyaura cross-coupling reactions. I have also located information on the O-alkylation of the 2-hydroxy form and C-H functionalization at the C3 position. For each of these key transformations, I have found representative experimental procedures and, importantly, quantitative data in the form of reaction yields for various substrates. This will allow me to create the detailed tables and protocols requested by the user. I also have sufficient information on the biological relevance of the imidazo[1,2-a]pyridine scaffold to write a comprehensive introduction. I can now proceed to generate the final response, including the Graphviz diagrams, without needing further searches.
Experimental workflow for the synthesis and functionalization of this compound.
Materials:
-
Imidazo[1,2-a]pyridin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or other high-boiling solvent)
-
N,N-Diisopropylethylamine (DIPEA, optional, as a base)
Procedure:
-
To a solution of Imidazo[1,2-a]pyridin-2(1H)-one (1.0 eq) in an appropriate solvent like toluene, add phosphorus oxychloride (POCl₃, 3.0-5.0 eq).
-
If necessary, a non-nucleophilic base such as DIPEA can be added.
-
Heat the reaction mixture to reflux (e.g., 80-110 °C) for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water.
-
Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-imidazo[1,2-a]pyridine.
Quantitative Data for Chlorination:
| Starting Material | Reagent | Solvent | Yield (%) | Reference |
| 6-Iodoquinazolin-4(3H)-one | POCl₃, DIPEA | Toluene | Not specified |
Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-imidazo[1,2-a]pyridine
The 2-chloro derivative is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position.
Materials:
-
2-Chloro-imidazo[1,2-a]pyridine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a Schlenk flask, combine 2-chloro-imidazo[1,2-a]pyridine (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
| 2-Chloro-imidazo[1,2-a]pyridine Derivative | Boronic Acid | Catalyst | Base | Yield (%) | Reference |
| 6-(4-chloroquinazolin-6-yl)imidazo[1,2-a]pyridine | 2-aminopyridine-5-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Not specified | |
| 2-chloropyridine | pyridine-3-boronic acid | Pd(OAc)₂, SPhos | Cs₂CO₃ | High |
Nucleophilic Substitution Reactions
The 2-chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of 2-substituted imidazo[1,2-a]pyridines.
Materials:
-
2-Chloro-imidazo[1,2-a]pyridine
-
Primary or secondary amine
-
Solvent (e.g., isopropanol, DMF)
Procedure:
-
Dissolve 2-chloro-imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent.
-
Add the desired amine (1.1-2.0 eq).
-
Heat the reaction mixture (e.g., 60-80 °C) until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., crystallization or column chromatography).
Quantitative Data for Nucleophilic Substitution:
| 2-Chloro-imidazo[1,2-a]pyridine Derivative | Nucleophile | Solvent | Yield (%) | Reference |
| 4-chloro-6-iodoquinazoline | Various amines | Isopropanol | Good to excellent |
O-Alkylation of this compound
The oxygen atom of the 2-hydroxy group can be functionalized through O-alkylation to introduce various alkoxy substituents.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, acetone)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, add the base (1.5-2.0 eq).
-
Stir the mixture for a short period at room temperature.
-
Add the alkyl halide (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for O-Alkylation:
| Starting Material | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Substituted 2-pyridone | Various alkyl halides | K₂CO₃ | DMF | Not specified |
C-H Functionalization at the C3 Position
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution, allowing for the introduction of various functional groups.
Materials:
-
This compound derivative
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for a few hours until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3-iodo derivative.
Quantitative Data for C3-Functionalization:
| Substrate | Reagent | Solvent | Yield (%) | Reference |
| Ethyl imidazo[1,2-a]pyridine-2-carboxylate | NIS | Acetonitrile | Good |
Application in Drug Discovery: Signaling Pathways
Derivatives of imidazo[1,2-a]pyridine are known to interact with various biological targets. For instance, some have been identified as inhibitors of kinases such as PI3K, which are crucial components of signaling pathways implicated in cancer. The functionalization of the this compound building block allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of these inhibitors.
Inhibition of the PI3K signaling pathway by Imidazo[1,2-a]pyridine derivatives.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized imidazo[1,2-a]pyridine derivatives. Its straightforward synthesis and the multiple reactive sites it possesses make it an ideal starting point for the generation of compound libraries for drug discovery and materials science. The protocols and data presented herein provide a solid foundation for researchers to utilize this powerful scaffold in their synthetic endeavors.
Application Notes and Protocols for Imidazo[1,2-a]pyridin-2-ol Based Chemosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and utilization of chemosensors based on the Imidazo[1,2-a]pyridine scaffold. This class of heterocyclic compounds has garnered significant attention due to its remarkable photophysical properties, which can be modulated for the selective detection of a wide range of analytes, including metal ions and other small molecules. The inherent fluorescence of the Imidazo[1,2-a]pyridine core, coupled with the potential for facile synthetic modification, makes it a versatile platform for the design of highly sensitive and selective chemosensors.
This document details the performance of various Imidazo[1,2-a]pyridin-2-ol based chemosensors, provides step-by-step experimental protocols for their synthesis and application, and illustrates the underlying signaling pathways and experimental workflows through detailed diagrams.
Data Presentation: Performance of this compound Based Chemosensors
The efficacy of a chemosensor is determined by its sensitivity, selectivity, and response time. The following table summarizes the quantitative performance data of selected this compound based chemosensors for various analytes.
| Chemosensor ID | Analyte | Detection Limit | Sensing Mechanism | Remarks |
| Sensor 1 | Fe³⁺ | 4.0 ppb[1][2] | Fluorescence "turn-on"[1][2] | High sensitivity and selectivity.[1][2] |
| Sensor 1 | Hg²⁺ | 1.0 ppb[1][2] | Fluorescence "turn-off"[1][2] | |
| L1 | Zn²⁺ | 6.8 x 10⁻⁸ M[3][4] | Fluorescence enhancement (ICT)[3][4] | Significant fluorescence enhancement in the presence of Zn²⁺.[3][4] |
| LK | Fe³⁺ | 6.9 x 10⁻⁸ M | "on-off-on" fluorescence | Can sequentially detect Fe³⁺ and F⁻. |
| Probe 6b | DCP (nerve agent simulant) | 0.6 µM[5][6] | Colorimetric and fluorometric | Enables real-time detection on paper strips.[5][6] |
| Chemosensor 1o | F⁻ | 193.5 nM | "Turn-on" fluorescence | Naked-eye color change from colorless to yellow. |
| BIPP | Zn²⁺ | 2.36 x 10⁻⁸ M | Fluorescence "turn-on" | Fluorescence color change from blue to bright green. |
| SS1/SS2 | Fe²⁺, Fe³⁺, Cu²⁺ | Not specified | Fluorescence "turn-off" (restriction of ICT) | Colorimetric and fluorometric detection. |
| L2 | Al³⁺, Zn²⁺ | Not specified | Fluorescence "turn-on" | Detects Al³⁺ and Zn²⁺ in different solvent systems. |
Experimental Protocols
Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine Core via Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of the Imidazo[1,2-a]pyridine scaffold.[7][8]
Materials:
-
2-aminopyridine derivative
-
Aldehyde
-
Isocyanide
-
Microwave reactor (optional, can accelerate the reaction)[9]
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a suitable reaction vessel (e.g., a microwave vial), dissolve the 2-aminopyridine derivative (1.0 eq) in the chosen solvent.
-
Add the aldehyde (1.2 eq) and the isocyanide (1.2 eq) to the solution.[8]
-
Add the catalyst (e.g., 0.08 eq of Yb(OTf)₃ or 20 mol% NH₄Cl).[8][9]
-
If using a microwave reactor, seal the vial and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 1 hour).[8] If using conventional heating, reflux the mixture until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired Imidazo[1,2-a]pyridine derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Analyte Detection using a Fluorescent this compound Based Chemosensor
This protocol describes a general procedure for performing a fluorescence titration experiment to determine the concentration of a target analyte.
Materials:
-
Stock solution of the this compound based chemosensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solution of the analyte (e.g., a metal salt in water or an appropriate buffer).
-
Assay buffer (e.g., HEPES, PBS) at the desired pH.
-
Spectrofluorometer and quartz cuvettes.
-
Micropipettes.
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the chemosensor by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Prepare a series of analyte solutions of varying concentrations by diluting the analyte stock solution in the assay buffer.
-
-
Fluorescence Measurement:
-
Place a specific volume of the chemosensor working solution (e.g., 2 mL) into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the chemosensor solution at the appropriate excitation wavelength.
-
Incrementally add small aliquots of the analyte solutions to the cuvette, ensuring thorough mixing after each addition.
-
After each addition, record the fluorescence emission spectrum. Allow the system to equilibrate for a few minutes before each measurement.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte.
-
The detection limit can be calculated based on the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the titration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound based chemosensors.
Signaling Pathways
The detection of analytes by this compound based chemosensors typically relies on one of several photophysical mechanisms that result in a change in the fluorescence output.
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Caption: Intramolecular Charge Transfer (ICT) Mechanism.
Experimental Workflows
The following diagrams outline the logical flow of experiments for the synthesis and application of these chemosensors.
Caption: General Synthesis Workflow.
Caption: Analyte Sensing Workflow.
References
- 1. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of Imidazo[1,2-a]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the N-alkylation of the Imidazo[1,2-a]pyridin-2-one scaffold. This chemical modification is a crucial step in the synthesis of diverse compound libraries for drug discovery, as the introduction of various alkyl groups at the N-1 position can significantly modulate the pharmacological properties of this important heterocyclic core.
While direct and specific protocols for the N-alkylation of Imidazo[1,2-a]pyridin-2-one are not extensively reported in publicly available literature, this document outlines a generalized and robust protocol adapted from established procedures for the N-alkylation of structurally related imidazopyridine isomers.[1] The provided methodologies and data are intended to serve as a comprehensive guide for researchers in the field.
General Reaction Scheme
The N-alkylation of Imidazo[1,2-a]pyridin-2-one typically proceeds via a nucleophilic substitution reaction. The nitrogen atom at the 1-position of the imidazo[1,2-a]pyridin-2-one ring acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide or sulfonate. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity.
Caption: General reaction scheme for the N-alkylation of Imidazo[1,2-a]pyridin-2-one.
Experimental Protocols
The following protocols are generalized procedures for the N-alkylation of Imidazo[1,2-a]pyridin-2-one. Optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, may be necessary for specific substrates and alkylating agents.
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
This protocol is adapted from the N-alkylation of other imidazopyridine isomers and represents a common and effective method.[1]
Materials:
-
Imidazo[1,2-a]pyridin-2-one derivative
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the Imidazo[1,2-a]pyridin-2-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.2 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated product.
Data Presentation
The selection of appropriate reaction conditions is critical for achieving high yields and purity of the N-alkylated product. The following table summarizes a range of conditions that are likely to be effective for the N-alkylation of Imidazo[1,2-a]pyridin-2-one, based on analogous reactions with similar heterocyclic systems.
| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | Typical Yield (%) |
| 1 | K₂CO₃ | DMF | Methyl Iodide | 60 | 85-95 |
| 2 | K₂CO₃ | Acetonitrile | Benzyl Bromide | Reflux | 80-90 |
| 3 | NaH | THF | Ethyl Bromoacetate | 0 to RT | 75-85 |
| 4 | Cs₂CO₃ | DMF | Propargyl Bromide | RT | 88-98 |
| 5 | K₂CO₃ | Acetone | Allyl Bromide | Reflux | 70-85 |
Note: Yields are estimates based on similar reactions and will vary depending on the specific substrates and reaction conditions.
Experimental Workflow
The following diagram illustrates a typical workflow for the N-alkylation of Imidazo[1,2-a]pyridin-2-one, from reaction setup to product purification and analysis.
Caption: A typical experimental workflow for the N-alkylation of Imidazo[1,2-a]pyridin-2-one.
References
Application Notes and Protocols: Imidazo[1,2-a]pyridin-2-ol Scaffold in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of kinase inhibitors derived from the imidazo[1,2-a]pyridine scaffold, with a particular focus on derivatives related to Imidazo[1,2-a]pyridin-2-ol. This document includes detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows to support researchers in the development of novel kinase inhibitors.
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its derivatives have garnered significant interest as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3]
Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, frequently targeting key signaling pathways implicated in cancer cell growth and survival, such as the PI3K/Akt/mTOR and Src signaling pathways.[4][5]
Quantitative Data on Imidazo[1,2-a]pyridine-based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of various imidazo[1,2-a]pyridine derivatives against several protein kinases and cancer cell lines. This data provides a comparative reference for the potency of this class of compounds.
Table 1: Enzymatic Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 2a | PI3Kα | 0.67 | [6] |
| Compound 2g | PI3Kα | 0.0018 | [6] |
| Thiazole derivative 12 | PI3Kα | 0.0028 | [6] |
| Compound 4c | CLK1 | 0.7 | [2] |
| Compound 4c | DYRK1A | 2.6 | [2] |
| Compound 1s (imidazo[4,5-c]pyridin-2-one) | Src | Submicromolar | [5] |
| Compound 1s (imidazo[4,5-c]pyridin-2-one) | Fyn | Submicromolar | [5] |
| Compound 36 (pyridin-2(1H)-one) | c-Src | 12.5 | [2] |
Table 2: Cellular Proliferation Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiazole derivative 12 | A375 | Melanoma | 0.14 | [6] |
| Thiazole derivative 12 | HeLa | Cervical Cancer | 0.21 | [6] |
| Compound 6 | A375 | Melanoma | ~10 | [4] |
| Compound 6 | WM115 | Melanoma | ~15 | [4] |
| Compound 6 | HeLa | Cervical Cancer | ~35 | [4] |
| Compound 13k | HCC827 | Non-small cell lung cancer | 0.09 | [7] |
| Compound 13k | A549 | Non-small cell lung cancer | 0.21 | [7] |
| Compound 13k | SH-SY5Y | Neuroblastoma | 0.35 | [7] |
| Compound 13k | HEL | Erythroleukemia | 0.43 | [7] |
| Compound 13k | MCF-7 | Breast Cancer | 0.18 | [7] |
| Compound 12b | Hep-2 | Laryngeal carcinoma | 11 | [8] |
| Compound 12b | HepG2 | Liver cancer | 13 | [8] |
| Compound 12b | MCF-7 | Breast Cancer | 11 | [8] |
| Compound 12b | A375 | Melanoma | 11 | [8] |
Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Kinase Inhibitors
A primary mechanism of action for many imidazo[1,2-a]pyridine-based inhibitors is the modulation of the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[9] Its aberrant activation is a hallmark of many cancers.[9]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of imidazo[1,2-a]pyridine-based kinase inhibitors.
General Workflow for Synthesis and Evaluation
The development of novel kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold typically follows a structured workflow from synthesis to biological evaluation.
Synthesis of Imidazo[1,2-a]pyridine Kinase Inhibitors
Protocol 1: General One-Step Synthesis of Imidazo[1,2-a]pyridine Derivatives
This protocol describes the synthesis of a library of imidazo[1,2-a]pyridine derivatives through the reaction of 2-aminopyridines with α-bromoacetophenones.
Materials:
-
Substituted 2-aminopyridine (1.0 equiv)
-
Substituted 2-bromoacetophenone (1.05 equiv)
-
Sodium bicarbonate (NaHCO3) (2.0 equiv)
-
Ethanol (EtOH)
Procedure:
-
To a solution of the substituted 2-aminopyridine in ethanol, add sodium bicarbonate.
-
Add the substituted 2-bromoacetophenone to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
Protocol 2: Synthesis of 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one Derivatives (Adapted) [5]
This multi-step protocol is adapted for the synthesis of kinase inhibitors based on the imidazo[4,5-c]pyridin-2-one core, which is structurally related to the target scaffold.
Step 1: Synthesis of 2-chloro-N-substituted-3-nitropyridin-4-amine
-
To a solution of 2,4-dichloro-3-nitropyridine in a suitable solvent such as DMF, add triethylamine (Et3N).
-
Add the desired primary amine (e.g., cyclopentylamine) to the solution.
-
Stir the reaction overnight at room temperature.
-
Dilute the resulting solution with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the 2-chloro-N-substituted-3-nitropyridin-4-amine intermediate.
Step 2: Synthesis of N4-substituted-N2-(4-chlorophenyl)pyridine-2,3,4-triamine
-
To a solution of the intermediate from Step 1 in a mixture of ethanol and water, add iron powder and ammonium chloride (NH4Cl).
-
Heat the mixture to reflux and stir for several hours until the reduction of the nitro group is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude triamine derivative, which can be used in the next step without further purification.
Step 3: Synthesis of 4-amino-3-(4-chlorophenyl)-1-substituted-1H-imidazo[4,5-c]pyridin-2(3H)-one
-
To a solution of the crude triamine from Step 2 in a suitable solvent like dichloromethane (DCM), add triphosgene.
-
Stir the reaction mixture at room temperature for several hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the final imidazo[4,5-c]pyridin-2-one derivative.
In Vitro Kinase Inhibition Assay
Protocol 3: General Kinase Activity Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., DYRK1A, CLK1)
-
ATP
-
Substrate peptide
-
Synthesized inhibitor compound
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
Procedure:
-
Prepare a solution of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, the substrate peptide, and the inhibitor compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
Protocol 4: MTT Assay for Cell Viability [4]
This protocol describes the use of the MTT assay to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound and incubate for a specific period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
References
- 1. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ul.netd.ac.za [ul.netd.ac.za]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of Halo-Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the metal-catalyzed cross-coupling reactions of halo-imidazo[1,2-a]pyridines. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the functionalization of its halogenated derivatives through cross-coupling reactions is a cornerstone for the synthesis of novel drug candidates and functional materials. This document details key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as direct C-H arylation, offering structured methodologies for the synthesis of a diverse range of substituted imidazo[1,2-a]pyridines.
General Experimental Workflow
A general workflow for performing metal-catalyzed cross-coupling reactions is depicted below. This typically involves the careful assembly of reactants, catalyst, ligand, and base under an inert atmosphere, followed by heating and subsequent purification of the desired product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between halo-imidazo[1,2-a]pyridines and various organoboron compounds, enabling the synthesis of biaryl and heteroaryl structures.
Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Halo-Imidazo[1,2-a]pyridine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-imidazo[1,2-a]pyridine | p-Thiomethylphenylboronic acid | Pd(PPh₃)₄ (10) | - | K₂CO₃ (5) | Dioxane/Ethanol | MW | 0.25-1 | 70-90 |
| 2 | 6-Chloro-imidazo[1,2-a]pyridine | Various arylboronic acids | Pd(PPh₃)₄ (10) | - | K₂CO₃ (5) | Dioxane/Ethanol | MW | 0.5-1.5 | 65-85 |
| 3 | 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[1] |
| 4 | 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92[1] |
| 5 | 3-Bromo-2-methylpyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88[1] |
Experimental Protocol: Suzuki-Miyaura Coupling[1][2]
-
In a microwave vial or Schlenk tube, combine the halo-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst, ligand (if required), and base.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture in a microwave reactor or a preheated oil bath with vigorous stirring for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
Heck Reaction
The Heck reaction facilitates the palladium-catalyzed coupling of halo-imidazo[1,2-a]pyridines with alkenes, providing a valuable route to vinyl-substituted imidazo[1,2-a]pyridines.
Quantitative Data Summary: Heck Reaction Conditions
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | NaOAc (2.5) | Ethanol | 140 (mw) | 0.5 | 71[2] |
| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N (1.5) | DMF | 100 | 12 | 95[2] |
| 3 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | NaOAc (2.5) | Ethanol | 140 (mw) | 0.5 | 90[3] |
Experimental Protocol: Heck Reaction[2][3]
-
In a sealed tube, combine the halo-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), palladium catalyst, and ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene (1.2-1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.
Catalytic Cycle: Heck Reaction
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and a halo-imidazo[1,2-a]pyridine, typically employing a palladium catalyst and a copper co-catalyst.
Quantitative Data Summary: Sonogashira Coupling Conditions
| Entry | Halo-Imidazo[1,2-a]pyridine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-1H-indazole (protected) | Various terminal alkynes | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (2) | THF | rt | 2-4 | 70-95[4] |
| 2 | Aryl iodide | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 85-95[5] |
| 3 | Aryl bromide | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-2) | Et₃N | Acetonitrile | MW | 0.25-0.5 | 80-95[6] |
Experimental Protocol: Sonogashira Coupling[5][8]
-
To a solution of the halo-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., triethylamine or THF), add the palladium catalyst, copper(I) iodide, and a ligand if necessary, under an inert atmosphere.
-
Add the terminal alkyne (1.1-1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Catalytic Cycle: Sonogashira Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with halo-imidazo[1,2-a]pyridines.
Quantitative Data Summary: Buchwald-Hartwig Amination Conditions
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | reflux | 6 | 94[7] |
| 2 | Unactivated Aryl Chlorides | Various Amines | Pd(OAc)₂ (0.05-1) | NIXANTPHOS (0.1-2) | NaOtBu (1.2) | Toluene | 100 | 2-24 | 70-98[8] |
| 3 | 4-Bromoanisole | Morpholine | (IPr)Pd(allyl)Cl (1) | - | NaOtBu (1.1) | Dioxane | 100 | 0.1 | 90[9] |
Experimental Protocol: Buchwald-Hartwig Amination[9]
-
To a 2-necked flask, add the palladium precursor, ligand, and sodium tert-butoxide under a nitrogen atmosphere.
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add the halo-imidazo[1,2-a]pyridine (1.0 equiv) and the amine (1.5 equiv) in one portion.
-
Heat the resulting mixture to reflux and stir for the specified time.
-
Monitor the reaction by GC.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Buchwald-Hartwig Amination
Direct C-H Arylation
Direct C-H arylation offers an atom-economical alternative to traditional cross-coupling reactions by functionalizing a C-H bond of the imidazo[1,2-a]pyridine core directly with an aryl halide.
Quantitative Data Summary: Direct C-H Arylation Conditions
| Entry | Imidazo[1,2-a]pyridine | Aryl Halide | Catalyst (mol%) | Additive (equiv) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenyl-imidazo[1,2-a]pyridine | 4-Iodoanisole | Pd(OAc)₂ (5) | Ag₂CO₃ (1.5) | K₂CO₃ (2) | Toluene | 120 | 24 | 82 |
| 2 | 2-Phenyl-imidazo[1,2-a]pyridine | 4-Bromoanisole | Pd(OAc)₂ (0.1) | - | KOAc (2) | DMA | 150 | 24 | 75-85 |
| 3 | N3-MEM-protected imidazo[4,5-b]pyridine | 4-Iodoanisole | Pd(OAc)₂ (5) | CuI (3.0) | Cs₂CO₃ (2.5) | Dioxane | 140 (mw) | 0.5 | 70-90 |
Experimental Protocol: Direct C-H Arylation
-
In a sealed tube, combine 2-phenyl-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), the aryl iodide (1.5 equiv), palladium acetate, silver(I) carboxylate, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture in an oil bath at 120 °C with stirring for 24 hours.
-
After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the 3-arylated product.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting & Optimization
Optimization of cyclization conditions for Imidazo[1,2-a]pyridin-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Imidazo[1,2-a]pyridin-2-one, a key heterocyclic scaffold in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the Imidazo[1,2-a]pyridin-2-one core?
A1: The synthesis of the Imidazo[1,2-a]pyridin-2-one scaffold typically involves the cyclization of a substituted 2-aminopyridine with a suitable three-carbon building block. Common starting materials include the reaction of a 2-aminopyridine derivative with an α-halo ester or an α-keto ester. For instance, 2-aminopyridine can be reacted with ethyl bromopyruvate or a similar reagent. Another approach involves the intramolecular cyclization of an N-acylated 2-aminopyridine derivative, such as an N-(pyridin-2-yl)-2-haloacetamide.
Q2: My cyclization reaction to form Imidazo[1,2-a]pyridin-2-one is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in the synthesis of Imidazo[1,2-a]pyridin-2-one can stem from several factors. Here are some common causes and troubleshooting suggestions:
-
Incomplete reaction: The reaction may not have gone to completion. Try extending the reaction time or increasing the temperature. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.
-
Side reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. The choice of base and solvent is critical. A non-nucleophilic base is often preferred to avoid competing reactions. The solvent should be anhydrous, as water can lead to hydrolysis of intermediates.
-
Decomposition of starting materials or product: The reactants or the final product might be unstable under the reaction conditions. If you suspect decomposition, consider running the reaction at a lower temperature for a longer period.
-
Poor quality of reagents: Ensure that your starting materials, especially the 2-aminopyridine and the cyclizing agent, are of high purity. Impurities can interfere with the reaction. Solvents should be of appropriate grade and properly dried.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
A3: The formation of multiple products is a common issue. Potential byproducts in the synthesis of Imidazo[1,2-a]pyridin-2-one can include:
-
Unreacted starting materials: If the reaction is incomplete, you will see spots corresponding to your starting 2-aminopyridine and the cyclizing agent.
-
Polymerization products: Under certain conditions, especially at high temperatures, starting materials can polymerize.
-
Isomeric products: Depending on the substitution pattern of the 2-aminopyridine, the formation of constitutional isomers is possible.
-
Hydrolysis products: If there is moisture in the reaction, hydrolysis of ester or amide intermediates can occur.
To identify the byproducts, you can try to isolate them and characterize them using spectroscopic techniques such as NMR and mass spectrometry. Optimizing the reaction conditions, such as temperature, reaction time, and the choice of base and solvent, can help to minimize the formation of byproducts.
Q4: What are the recommended purification methods for Imidazo[1,2-a]pyridin-2-one?
A4: The purification of Imidazo[1,2-a]pyridin-2-one and its derivatives typically involves standard techniques in organic synthesis. Column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent will depend on the polarity of your specific compound, but a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Recrystallization from a suitable solvent system can also be an effective purification technique to obtain a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Ensure the catalyst is fresh and active. Use freshly distilled solvents and pure starting materials. |
| Incorrect reaction temperature. | Optimize the temperature. Some reactions require heating to proceed at a reasonable rate, while others may require cooling to prevent decomposition. | |
| Presence of moisture or oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Formation of Multiple Products | Non-specific reaction conditions. | Adjust the reaction parameters such as temperature, reaction time, and stoichiometry of reactants. |
| Competing reaction pathways. | The choice of base and solvent can influence the reaction pathway. A screen of different bases and solvents may be necessary. | |
| Product Decomposition | Harsh reaction conditions. | Use milder reaction conditions, such as a lower temperature or a less aggressive catalyst. |
| Instability of the product. | If the product is known to be unstable, it should be isolated and stored under appropriate conditions (e.g., low temperature, inert atmosphere) as quickly as possible after the reaction is complete. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | After the reaction, remove the solvent under reduced pressure and attempt to precipitate the product by adding a non-solvent. |
| Emulsion formation during workup. | Add a saturated solution of sodium chloride (brine) to break up the emulsion. |
Experimental Protocols
Synthesis of Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate [1]
-
Reactants:
-
5-chloropyridin-2-amine
-
Ethyl 4-chloro-3-oxobutanoate
-
Ethanol (solvent)
-
-
Procedure:
-
A mixture of 5-chloropyridin-2-amine (2.57 g, 20 mmol) and ethyl 4-chloro-3-oxobutanoate (3.95 g, 24 mmol) in ethanol (20 mL) is heated at 90 °C for 15 hours.
-
The solvent is then removed under reduced pressure.
-
The residue is suspended in acetonitrile (CH3CN), collected by vacuum filtration, washed with acetonitrile, and dried to give the product.
-
-
Yield: 86% as a white solid.
Data Presentation
The following tables summarize reaction conditions for the synthesis of the broader class of Imidazo[1,2-a]pyridines, which can serve as a starting point for optimizing the synthesis of the Imidazo[1,2-a]pyridin-2-one scaffold.
Table 1: Comparison of Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI | 2-aminopyridines, acetophenones | Not specified | Not specified | Not specified | Good |
| KI/tert-butyl hydroperoxide | Ketones | Water | Not specified | Not specified | Good |
| Iodine | 2-aminopyridine, aryl aldehyde, tert-butyl isocyanide | Ethanol | Room Temp | Not specified | Good |
| None (catalyst-free) | 2-aminopyridine, 1-bromo-2-phenylacetylene | Not specified | Not specified | Not specified | up to 86 |
| Pd(OAc)2 | Not specified | Not specified | Not specified | Not specified | Good |
Table 2: Optimization of Reaction Conditions for a Groebke–Blackburn–Bienaymé Reaction [2]
| Entry | Catalyst | Solvent | Temperature | Time | Yield (%) |
| 1 | Phenylboronic acid (PBA) | Water | 60 °C | 8 h | 65 |
| 2 | Phenylboronic acid (PBA) | Water | 60 °C (sonication) | 1 h | 86 |
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of Imidazo[1,2-a]pyridin-2-one.
References
Overcoming low yields in the synthesis of Imidazo[1,2-a]pyridin-2-ol
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridin-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields and other common issues encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the Imidazo[1,2-a]pyridine core?
A1: The Imidazo[1,2-a]pyridine scaffold is typically synthesized through several key strategies, including:
-
Condensation of 2-aminopyridines with α-halocarbonyl compounds: This is a traditional and widely used method.
-
Multicomponent Reactions (MCRs): Modern approaches such as the Groebke-Blackburn-Bienaymé (GBB) reaction offer high efficiency and atom economy.[1]
-
Copper-catalyzed reactions: These methods often involve the coupling of 2-aminopyridines with various partners like ketones or nitroolefins.[2]
-
Iodine-catalyzed reactions: These reactions provide an environmentally benign and cost-effective alternative for the synthesis of Imidazo[1,2-a]pyridines.
Q2: Why am I getting a low yield in my synthesis of this compound?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion.
-
Suboptimal reaction conditions: The choice of solvent, temperature, catalyst, and reaction time can significantly impact the yield.
-
Side reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target molecule.
-
Purification losses: Significant amounts of the product may be lost during workup and purification steps.
-
Decomposition of starting materials or product: Some reagents or the final product might be sensitive to the reaction conditions.
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, consider the following optimization strategies:
-
Screening of Reaction Conditions: Systematically vary parameters such as catalyst, solvent, temperature, and reaction time to find the optimal conditions. The use of microwave irradiation has been shown to reduce reaction times and improve yields in some cases.
-
Choice of Catalyst: The selection of an appropriate catalyst is crucial. For instance, in copper-catalyzed reactions, the choice of the copper salt and ligands can have a significant impact on the outcome.
-
Control of Stoichiometry: Carefully control the molar ratios of your reactants.
-
Water Removal: In condensation reactions, the removal of water can drive the equilibrium towards the product.
-
Inert Atmosphere: If your reactants or products are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing low or no formation of your desired this compound, consult the following troubleshooting guide.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Verify Starting Materials:
-
Purity: Ensure the purity of your 2-aminopyridine and the corresponding acid or ester starting material using techniques like NMR or melting point analysis. Impurities can inhibit the reaction or lead to side products.
-
Stoichiometry: Double-check the calculations for the molar ratios of your reactants.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. Some cyclization reactions require significant thermal energy to proceed efficiently.
-
Reaction Time: Extend the reaction time to ensure the reaction has gone to completion. Monitor the reaction progress using TLC or LC-MS.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Screen a range of solvents with different polarities.
-
-
Catalyst Screening:
-
If your reaction is catalyzed, consider screening different catalysts. For example, in copper-catalyzed syntheses, CuI, CuBr, and Cu(OAc)₂ can exhibit different reactivities.
-
Vary the catalyst loading to find the optimal concentration.
-
Issue 2: Formation of Multiple Products/Side Reactions
The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products.
Common Side Reactions and Solutions:
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation.
-
Prevention: If using an oxidant, carefully control its stoichiometry. Consider using a milder oxidizing agent.
-
-
Incomplete Cyclization: The intermediate may be stable and not cyclize completely.
-
Solution: Increase the reaction temperature or use a higher-boiling solvent to promote cyclization. The removal of water using a Dean-Stark trap or a drying agent can also be effective.
-
-
Regioisomer Formation: Alkylation or acylation can sometimes occur at different nitrogen atoms in the 2-aminopyridine starting material.
-
Solution: The choice of base and solvent can influence the regioselectivity.
-
Logical Relationship of Factors Affecting Side Reactions
Caption: Factors influencing side reactions.
Data Presentation
Table 1: Comparison of Catalysts for a Groebke-Blackburn-Bienaymé Reaction
This table summarizes the effect of different catalysts on the yield of an Imidazo[1,2-a]pyridine synthesis.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Water | RT | 4 | Traces |
| 2 | Acetic Acid | Water | RT | 4 | Low |
| 3 | Phenylboronic Acid | Water | 60 | 2 | 65 |
| 4 | Phenylboronic Acid | Water | 60 | 1 | 86 |
Adapted from a study on a similar scaffold synthesis. Conditions may need to be optimized for this compound.
Table 2: Optimization of Reaction Conditions for a Microwave-Assisted Synthesis
This table illustrates how temperature and reaction time can be optimized to improve yield in a microwave-assisted synthesis.
| Entry | Energy Source | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | RT | 12 h | 82 |
| 2 | Conventional | 60 | 8 h | 82 |
| 3 | Microwave | - | 30 min | 89 |
Adapted from a study on a similar scaffold synthesis.[2] Conditions may need to be optimized for this compound.
Experimental Protocols
General Protocol for the Synthesis of Imidazo[1,2-a]pyridines via GBB Reaction
This protocol is a general guideline and may require optimization for the synthesis of this compound.
Reaction Workflow
Caption: General workflow for GBB reaction.
Procedure:
-
To a solution of the 2-aminopyridine (1.0 eq.) and the desired aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol or water), add the isocyanide (1.0 eq.).
-
Add the catalyst (e.g., phenylboronic acid, 10 mol%).
-
Heat the reaction mixture at the optimized temperature (e.g., 60 °C) for the determined amount of time (e.g., 1 hour), or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up procedure, which may include extraction and washing.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired Imidazo[1,2-a]pyridine.
For further details and specific examples, please refer to the cited literature.[1]
References
Identification and characterization of byproducts in Imidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridines. Our aim is to help you identify and characterize common byproducts, optimize your reaction conditions, and improve product yield and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Imidazo[1,2-a]pyridines.
Issue 1: Low Yield of the Desired Imidazo[1,2-a]pyridine Product
-
Potential Cause A: Incomplete Reaction
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature: Gradually increase the reaction temperature. Be aware that higher temperatures can sometimes lead to the formation of byproducts, particularly in the Groebke-Blackburn-Bienaymé (GBB) reaction.
-
Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. For instance, in the Ortoleva-King reaction, an excess of 2-aminopyridine is often employed.[1][2][3]
-
-
-
Potential Cause B: Formation of Side Products
-
Troubleshooting:
-
Identify Byproducts: Use analytical techniques such as NMR and Mass Spectrometry (MS) to identify the structure of the major byproducts (see FAQs for common byproducts).
-
Optimize Catalyst: The choice of catalyst can significantly impact the reaction pathway. For GBB reactions, Lewis acids like Sc(OTf)₃ or Brønsted acids such as p-toluenesulfonic acid are often used.[4] Experiment with different catalysts to favor the desired product formation.
-
Solvent Selection: The polarity and boiling point of the solvent can influence the reaction outcome. Test a range of solvents to find the optimal one for your specific substrates.
-
-
-
Potential Cause C: Degradation of Starting Materials or Product
-
Troubleshooting:
-
Check Reagent Purity: Impurities in starting materials can lead to unwanted side reactions. Use purified reagents.
-
Inert Atmosphere: If your reactants or products are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Presence of Unexpected Peaks in NMR or LC-MS Analysis
-
Potential Cause A: Uncyclized Intermediates
-
Identification: Look for mass peaks corresponding to the sum of the reactants or intermediates in the reaction mechanism. For example, in the Ortoleva-King reaction, the N-phenacylpyridinium intermediate may be observed. In some cases, intermediates can be detected by LC-MS analysis of the crude reaction mixture.[5]
-
Troubleshooting:
-
Promote Cyclization: Increase the reaction temperature or add a suitable base to facilitate the final cyclization step.
-
-
-
Potential Cause B: Isomeric Byproducts
-
Identification: Isomers will have the same mass as the desired product but different retention times in HPLC and distinct NMR spectra. For example, in reactions with substituted 2-aminopyridines, different regioisomers of the imidazo[1,2-a]pyridine can be formed.
-
Troubleshooting:
-
Purification: Utilize preparative HPLC or careful column chromatography to separate the isomers.
-
Reaction Conditions: Modify the catalyst or solvent to improve the regioselectivity of the reaction.
-
-
-
Potential Cause C: Dimeric or Polymeric Byproducts
-
Identification: These byproducts will have significantly higher molecular weights than the expected product. They may be observed as broad peaks in the NMR spectrum or as peaks with high m/z values in the mass spectrum.
-
Troubleshooting:
-
Concentration: Run the reaction at a lower concentration to disfavor intermolecular reactions.
-
Temperature: Lowering the reaction temperature may reduce the rate of polymerization.
-
-
Issue 3: Difficulty in Purifying the Imidazo[1,2-a]pyridine Product
-
Potential Cause A: Similar Polarity of Product and Byproducts
-
Troubleshooting:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Preparative HPLC: For difficult separations, preparative HPLC is a powerful tool.
-
-
-
Potential Cause B: Product is an Oil
-
Troubleshooting:
-
Salt Formation: Convert the basic imidazo[1,2-a]pyridine into a salt (e.g., hydrochloride or sulfate) which is often a crystalline solid and can be purified by recrystallization.[6] The free base can be regenerated by treatment with a mild base.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of Imidazo[1,2-a]pyridines?
Common byproducts can vary depending on the synthetic route:
-
Ortoleva-King Type Reactions:
-
Uncyclized N-phenacylpyridinium intermediate: This is the product of the initial alkylation of 2-aminopyridine with the α-haloketone. It may persist if the cyclization step is incomplete.
-
Over-alkylation products: If the starting 2-aminopyridine has other nucleophilic sites, multiple alkylations can occur.
-
Starting materials: Unreacted 2-aminopyridine and α-haloketone.
-
-
Groebke-Blackburn-Bienaymé (GBB) Reaction:
-
Ugi-type byproducts: Under certain conditions, a four-component Ugi reaction can compete with the GBB reaction, leading to different product scaffolds.
-
Partially reacted intermediates: The initial imine formed between the 2-aminopyridine and the aldehyde may be present if the subsequent cycloaddition with the isocyanide does not proceed to completion.
-
Byproducts from high temperature: At elevated temperatures, isocyanides can decompose or polymerize, leading to a complex mixture of byproducts.
-
Q2: How can I confirm the structure of my desired Imidazo[1,2-a]pyridine and any byproducts?
A combination of spectroscopic techniques is essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and connectivity of protons in the molecule. The aromatic protons on the imidazo[1,2-a]pyridine core have characteristic chemical shifts.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the structure, especially for distinguishing between isomers.
-
-
Mass Spectrometry (MS):
-
LC-MS: Confirms the molecular weight of the product and helps to identify byproducts by their mass-to-charge ratio.
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, allowing for the determination of the elemental composition.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Identifies the functional groups present in the molecule.
-
Q3: Are there any specific analytical methods to monitor the progress of the reaction and quantify byproducts?
-
High-Performance Liquid Chromatography (HPLC):
-
Reaction Monitoring: HPLC is an excellent technique to monitor the disappearance of starting materials and the formation of the product and byproducts over time. A reverse-phase C18 column is commonly used.[7][8]
-
Quantitative Analysis: By using an internal standard, you can create a calibration curve to quantify the yield of your desired product and the relative amounts of byproducts.
-
Data Presentation
Table 1: Common Byproducts in Imidazo[1,2-a]pyridine Synthesis and their Identification
| Synthetic Route | Common Byproduct | Identification by ¹H NMR | Identification by MS (m/z) |
| Ortoleva-King | Uncyclized N-phenacylpyridinium intermediate | Absence of the characteristic imidazo[1,2-a]pyridine ring protons; presence of signals corresponding to the separate pyridine and phenyl rings. | [M]+ corresponding to the sum of 2-aminopyridine and the α-haloketone minus the halogen. |
| GBB Reaction | Ugi-type byproduct | Different set of amide and methine proton signals compared to the desired product. | [M]+ corresponding to the sum of the four components (amine, aldehyde, isocyanide, and carboxylic acid, if present). |
| General | Isomeric Products | Same molecular weight as the product, but a different pattern of aromatic proton signals. | Same [M]+ as the desired product. |
| General | Dimeric Products | Complex, broad signals in the aromatic region; higher integration values than expected. | Approximately 2 x [M]+ of the desired product. |
Experimental Protocols
General Procedure for Imidazo[1,2-a]pyridine Synthesis via Ortoleva-King Type Reaction
-
To a solution of the 2-aminopyridine (1.2 mmol) in a suitable solvent (e.g., DMF, 10 mL) is added the α-haloketone (1.0 mmol).
-
The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 2-12 hours).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Procedure for Imidazo[1,2-a]pyridine Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction
-
To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) is added a catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
The mixture is stirred at room temperature for 30 minutes.
-
The isocyanide (1.0 mmol) is then added, and the reaction is stirred at a specified temperature (e.g., room temperature to 60 °C) for a designated time (e.g., 12-24 hours).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol for HPLC Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
Analysis: Identify peaks corresponding to starting materials, product, and byproducts based on their retention times (previously determined with standards if available). The peak area can be used for semi-quantitative analysis of the reaction components.
Visualizations
Caption: Troubleshooting workflow for Imidazo[1,2-a]pyridine synthesis.
Caption: Ortoleva-King type reaction pathway and byproduct formation.
Caption: Groebke-Blackburn-Bienaymé reaction pathway and side product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Improving the stability of Imidazo[1,2-a]pyridin-2-ol under physiological conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridin-2-ol. The focus is on addressing the inherent instability of this scaffold under physiological conditions and offering practical solutions to improve its viability as a drug candidate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound derivative shows poor stability in my in vitro assay buffer (pH 7.4). What is the likely cause?
The this compound scaffold is known to be susceptible to degradation under physiological pH. The primary cause is likely the acidic nature of the pyridin-2-ol moiety, which can catalyze decomposition pathways. The degradation can be further influenced by the specific substituents on the imidazopyridine ring system.
Troubleshooting:
-
Confirm Degradation: First, confirm that the loss of your compound is due to chemical degradation and not other factors like adsorption to plasticware. Use analytical techniques like HPLC or LC-MS to monitor the concentration of your compound over time and to detect the appearance of degradation products.
-
pH Profile: Determine the stability of your compound across a range of pH values (e.g., pH 3, 5, 7.4, 9). This will help you understand the pH-dependence of the degradation and inform strategies for stabilization.
-
Buffer Effects: Investigate if specific buffer components are accelerating degradation. Sometimes, phosphate or other nucleophilic species in buffers can contribute to decomposition.
2. What are the main strategies to improve the stability of my this compound compound for in vivo studies?
There are three primary strategies to enhance the stability of your compound for in vivo applications:
-
Formulation Strategies: These methods aim to protect the compound from the harsh acidic environment of the stomach and deliver it to a more neutral pH environment for absorption.
-
Prodrug Approach: This involves chemically modifying the labile hydroxyl group to create a more stable derivative that is converted back to the active compound in the body.
-
Structural Modification (Bioisosteric Replacement): This medicinal chemistry approach involves replacing the unstable hydroxypyridine moiety with a different chemical group that is more stable but retains the desired biological activity.
3. Which formulation strategy is best for my acid-labile this compound compound for oral administration?
The choice of formulation strategy depends on the specific properties of your compound and the desired release profile. Here are some common and effective options:
-
Enteric Coating: This is a widely used method to protect acid-labile drugs from the stomach's acidic environment.[1][2] The drug is coated with a polymer that is insoluble at low pH but dissolves at the higher pH of the small intestine.[1]
-
In-situ Buffered Formulation: This approach involves co-formulating the drug with buffering agents that temporarily increase the microenvironmental pH in the stomach, thus protecting the drug from acid-catalyzed degradation.[3]
-
Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can enhance both stability and solubility.[4] Enteric solid dispersions specifically use pH-sensitive polymers to protect against stomach acid.[4]
Quantitative Comparison of Formulation Strategies (Illustrative Data)
| Formulation Strategy | Typical Bioavailability Enhancement (Oral) | Key Advantages | Key Disadvantages |
| Enteric Coating | 2-5 fold | Well-established technology, provides good protection.[1] | Can have variable dissolution profiles, potential for dose dumping. |
| In-situ Buffering | 1.5-3 fold | Simple to formulate, immediate protection.[3] | Buffering capacity can be limited, may not be suitable for highly labile drugs. |
| Solid Dispersion | 3-10 fold | Can significantly improve both solubility and stability.[4] | Manufacturing can be complex, potential for recrystallization of the amorphous drug. |
4. How can I design a prodrug of my this compound to improve its stability?
A common prodrug strategy for compounds with hydroxyl groups is to form an ester.[5][6] The ester masks the reactive hydroxyl group, increasing stability and often lipophilicity, which can also improve membrane permeability.[6][7] The ester is then cleaved in the body by esterase enzymes to release the active parent drug.[8][]
Illustrative Prodrug Strategies for this compound
| Prodrug Moiety | Expected Stability Improvement (t½ at pH 1.2) | Cleavage Enzyme | Potential Advantages |
| Acetate Ester | 10-50 fold | Carboxylesterases | Simple to synthesize, generally rapid cleavage. |
| Pivalate Ester | 50-200 fold | Carboxylesterases (slower cleavage) | Increased steric hindrance can improve stability against chemical hydrolysis. |
| Amino Acid Ester | 5-20 fold | Peptidases, Esterases | Can improve water solubility for parenteral formulations.[] |
| Phosphate Ester | >500 fold | Alkaline Phosphatases | Significantly improves aqueous solubility for IV formulations.[] |
5. What are some potential bioisosteric replacements for the 2-hydroxypyridine moiety?
Bioisosteric replacement is a powerful strategy to address metabolic liabilities while maintaining or improving biological activity.[10] For the 2-hydroxypyridine group, several replacements can be considered. The choice of isostere will depend on the specific role of the hydroxyl group in binding to the biological target.
Potential Bioisosteres for 2-Hydroxypyridine
| Bioisostere | Rationale for Replacement | Potential Impact on Properties |
| 2-Difluoromethylpyridine | The -CF2H group can be a bioisostere of a hydroxyl group.[11] | May improve metabolic stability and cell permeability.[11][12] |
| N-oxide Pyridine | Can mimic the hydrogen bonding properties of the hydroxyl group. | Can sometimes lead to improved solubility, but may have its own metabolic liabilities. |
| Fused Heterocycles (e.g., Furo[3,2-b]pyridine) | Can mimic the overall shape and electronic properties of the parent scaffold.[13] | Can alter the physicochemical properties and potentially improve stability.[13] |
Detailed Experimental Protocols
Protocol 1: Synthesis of an Acetate Ester Prodrug of this compound
This protocol describes a general method for the acetylation of a hydroxyl group on the Imidazo[1,2-a]pyridine scaffold.
-
Dissolution: Dissolve the this compound derivative (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution and stir at room temperature.
-
Acetylation: Slowly add acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of an Enteric-Coated Formulation (Lab Scale)
This protocol outlines a basic procedure for preparing enteric-coated pellets for in vivo studies.
-
Core Preparation: Prepare drug-loaded cores by extrusion-spheronization or by layering the drug onto inert spheres (e.g., sugar spheres).
-
Barrier Coating (Optional but Recommended): Apply a barrier coat (e.g., using Opadry®) to the drug-loaded cores. This separates the acidic enteric polymer from the acid-labile drug, improving stability.[2]
-
Enteric Coating Solution Preparation: Prepare a solution of an enteric polymer (e.g., Eudragit® L 100-55, which dissolves at pH > 5.5) in a suitable solvent system (e.g., an isopropanol/water mixture). Include a plasticizer (e.g., triethyl citrate) and an anti-tacking agent (e.g., talc).
-
Coating Process: In a fluid bed coater, spray the enteric coating solution onto the barrier-coated cores under controlled temperature and airflow conditions.
-
Curing: After the desired amount of coating has been applied, cure the coated pellets at an elevated temperature (e.g., 40°C) for a specified time to ensure proper film formation.
-
Characterization: Evaluate the coated pellets for their acid resistance in a simulated gastric fluid (e.g., 0.1 N HCl for 2 hours) and for drug release in a simulated intestinal fluid (e.g., phosphate buffer pH 6.8).
Visualizations
Caption: Troubleshooting workflow for addressing the instability of this compound.
Caption: Prodrug activation pathway for an ester derivative of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. EP2345408A2 - Acid labile drug formulations - Google Patents [patents.google.com]
- 3. ijpsr.com [ijpsr.com]
- 4. dovepress.com [dovepress.com]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. researchgate.net [researchgate.net]
- 7. exo-ricerca.it [exo-ricerca.it]
- 8. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Redirecting [linkinghub.elsevier.com]
Troubleshooting fluorescence quenching in Imidazo[1,2-a]pyridin-2-ol probes
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridin-2-ol and related imidazopyridine fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: My this compound probe is showing no or very low fluorescence signal. What are the initial checks?
A1: Before investigating complex quenching phenomena, it's crucial to rule out common setup issues:
-
Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are correctly set for your specific probe derivative. Consult the supplier's datasheet or relevant literature for optimal wavelengths. Ensure detector gain is set appropriately.[1]
-
Probe Integrity: Organic fluorophores can degrade over time, especially with repeated freeze-thaw cycles or exposure to light. Visually inspect the stock solution for precipitation or discoloration. If in doubt, prepare a fresh stock solution from a new vial.[2]
-
Concentration: The probe concentration may be too low for a detectable signal. Conversely, excessively high concentrations can lead to self-quenching or inner filter effects. Prepare a dilution series to determine the optimal working concentration that provides a robust signal without such artifacts.[1]
Q2: Why is the fluorescence intensity of my probe highly dependent on the solvent I use?
A2: The fluorescence of Imidazo[1,2-a]pyridine derivatives is often highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[3][4] The polarity of the solvent can significantly influence the probe's electronic structure and thus its photophysical properties, including quantum yield and emission wavelength.[5][6][7] For instance, some derivatives show enhanced fluorescence in non-polar solvents like dichloromethane and ethyl acetate, while the signal may behave differently in polar protic solvents like methanol or water.[4][8] Always ensure your experimental solvent system is consistent and appropriate for your specific probe.
Q3: My probe's fluorescence is quenched upon changing the buffer's pH. Is this normal?
A3: Yes, this is a common characteristic. The fluorescence of many imidazopyridine derivatives is pH-sensitive. The protonation state of the nitrogen atoms in the heterocyclic core can change with pH, altering the electronic properties of the molecule. For example, some imidazopyridine derivatives maintain their fluorescence in weakly acidic to neutral conditions but experience significant quenching or deterioration in strongly acidic environments (e.g., 10 N HCl).[8] It is essential to perform a pH titration for your probe in your experimental buffer to understand its fluorescence profile and ensure the pH remains stable throughout your experiment.[1]
Q4: My fluorescence signal decreases rapidly when exposed to the excitation light. What is happening?
A4: This phenomenon is likely photobleaching, which is the irreversible photochemical destruction of the fluorophore.[2] To mitigate this:
-
Reduce Excitation Intensity: Use neutral density filters or lower the power of the excitation source.
-
Minimize Exposure Time: Limit the sample's exposure to the light source by using shutters and taking measurements quickly.
-
Use Antifade Reagents: For microscopy applications, incorporating a commercial antifade reagent into the mounting medium can significantly reduce photobleaching.
Troubleshooting Specific Quenching Problems
Q5: I suspect my sample contains a substance that is quenching the fluorescence. How can I confirm this?
A5: The presence of external quenchers is a primary cause of fluorescence signal loss. Common quenchers include:
-
Metal Ions: Certain metal ions are potent quenchers. For instance, while some imidazopyridine probes are designed to detect Fe³⁺ with a 'turn-on' response, others exhibit a 'turn-off' (quenching) response in the presence of ions like Hg²⁺.[9][10] Unwanted contamination with heavy metals can lead to signal loss.
-
Dissolved Oxygen: Molecular oxygen is a well-known dynamic quencher of fluorescence.[2]
-
Halide Ions: High concentrations of ions like Cl⁻, Br⁻, or I⁻ in your buffer can also cause collisional quenching.
To diagnose, you can perform a quencher titration experiment. If adding a suspected substance to a solution of your probe causes a systematic decrease in fluorescence, a quenching interaction is occurring.[2]
Q6: My fluorescence signal is inconsistent, especially at higher concentrations. Could this be aggregation?
A6: Yes, this is a strong possibility. Many fluorescent dyes, including some imidazole derivatives, are susceptible to Aggregation-Caused Quenching (ACQ) .[11][12][13] At low concentrations, the probe exists as fluorescent monomers. As concentration increases, these monomers can form non-fluorescent aggregates (dimers or larger), leading to a decrease in the overall fluorescence intensity and inconsistent readings.[1][14]
-
How to Troubleshoot:
-
Lower the working concentration of the probe.
-
Observe the absorption spectrum; the formation of aggregates often leads to changes in the shape or position of the absorption bands.
-
Consider adding a small amount of a non-ionic surfactant like Tween 20, if compatible with your experiment, to help prevent aggregation.[1]
-
Quantitative Data of Imidazo[1,2-a]pyridine Probes
The performance of these probes can vary significantly based on their specific chemical structure and the analyte they are designed to detect. The table below summarizes performance data for representative probes from the literature.
| Probe Type | Target Analyte | Key Performance Metric | Value | Reference |
| Substituted Imidazo[1,2-a]pyridines | - | Fluorescence Quantum Yield (ΦF) | 0.22 - 0.61 | [5] |
| Fused Imidazopyridine 5 | Fe³⁺ | Limit of Detection (LOD) | 4.0 ppb | [9][10] |
| Fused Imidazopyridine 5 | Hg²⁺ | Limit of Detection (LOD) | 1.0 ppb | [9][10] |
| Imidazopyridine LK | Fe³⁺ | Stokes Shift | 178 nm | [15] |
| Fused Imidazopyridine 5 | Hg²⁺ | Quenching Constant (Ksv) | 1.52 × 10⁴ M⁻¹ | [9] |
Experimental Protocols
Protocol 1: Standard Fluorescence Measurement
This protocol outlines the basic steps for measuring the fluorescence of an this compound probe.
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to warm up for at least 20-30 minutes for signal stability.
-
Sample Preparation:
-
Prepare a stock solution of the probe (e.g., 1 mM) in an appropriate solvent like DMSO or ethanol.
-
Dilute the stock solution to the final desired working concentration (e.g., 1-10 µM) in your experimental buffer. Ensure the final percentage of the organic solvent is low (<1%) and consistent across all samples to avoid solvent-induced artifacts.
-
-
Wavelength Determination: If the optimal wavelengths are unknown for your specific conditions, perform an excitation scan (by fixing the emission wavelength) and an emission scan (by fixing the excitation wavelength) to determine the peak maxima.
-
Measurement:
-
Set the optimal excitation and emission wavelengths and appropriate slit widths.
-
Use a clean cuvette or microplate.
-
Measure a "buffer blank" sample containing everything except the fluorescent probe to determine the background signal.
-
Measure the fluorescence intensity of your samples.
-
Subtract the background signal from your sample readings for the final value.
-
Protocol 2: Diagnosing Aggregation-Caused Quenching (ACQ)
This protocol helps determine if a loss of signal at high concentrations is due to ACQ.
-
Prepare a Concentration Series: Create a series of dilutions of your probe in the experimental buffer, ranging from a very low concentration (e.g., 0.1 µM) to a high concentration (e.g., 50 µM or higher).
-
Measure Fluorescence: Measure the fluorescence intensity for each concentration using the standard protocol above.
-
Plot Data: Plot the fluorescence intensity (Y-axis) against the probe concentration (X-axis).
-
Analyze the Plot:
-
Linear Range: In an ideal scenario without ACQ, the plot should be linear at lower concentrations.
-
Quenching Onset: If ACQ is occurring, the plot will deviate from linearity at higher concentrations. You will observe the intensity plateauing or even decreasing as the concentration continues to increase. This "hook effect" is a classic sign of self-quenching.
-
-
Confirmation (Optional): Measure the UV-Vis absorption spectra for the same concentration series. The appearance of new bands or shoulders, or a change in the ratio of peak absorbances, can indicate the formation of aggregates.
Visual Guides
Troubleshooting Workflow for Fluorescence Quenching
Caption: A decision tree for troubleshooting common fluorescence signal issues.
Common Mechanisms of Fluorescence Quenching
Caption: Visual comparison of ACQ and ion-induced quenching mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijrpr.com [ijrpr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Selection of an aggregation-caused quenching-based fluorescent tracer for imaging studies in nano drug delivery systems - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Imidazo[1,2-a]pyridin-2-one Tautomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridin-2-one tautomers.
Troubleshooting Guides
This section addresses common issues encountered during the purification of Imidazo[1,2-a]pyridin-2-one and its derivatives.
Issue 1: Incomplete separation of tautomers by column chromatography.
-
Question: My column chromatography is not resolving the lactam and lactim tautomers of my Imidazo[1,2-a]pyridin-2-one derivative. How can I improve the separation?
-
Answer: The separation of tautomers can be challenging due to their rapid interconversion. Here are several strategies to improve resolution:
-
Solvent System Optimization: The polarity of the eluent is a critical factor. Non-polar solvents tend to favor the less polar tautomer, which is often the lactim form, while polar solvents can stabilize the more polar lactam form.[1]
-
Strategy 1: Gradient Elution: Start with a non-polar solvent system (e.g., high hexane content in a hexane/ethyl acetate mixture) and gradually increase the polarity. This may allow for the preferential elution of one tautomer.
-
Strategy 2: Isocratic Elution with Varying Polarity: Systematically test a range of isocratic solvent mixtures with small variations in polarity. Monitor the separation by thin-layer chromatography (TLC) to identify the optimal solvent ratio.
-
-
Stationary Phase Selection: While silica gel is most common, other stationary phases can offer different selectivities.
-
Strategy 3: Alumina: Basic or neutral alumina can provide different interactions with the tautomers compared to the acidic silica gel.
-
Strategy 4: Reversed-Phase Chromatography: If the tautomers have sufficient differences in hydrophobicity, reversed-phase HPLC with a C18 column and a water/acetonitrile or water/methanol mobile phase could be effective. The pH of the mobile phase can also be adjusted to suppress the ionization of one form and enhance separation.[2]
-
-
Temperature Control: Lowering the temperature of the column can sometimes slow down the rate of tautomer interconversion, potentially leading to better separation.
-
Issue 2: Co-elution of the product with impurities.
-
Question: My Imidazo[1,2-a]pyridin-2-one derivative is co-eluting with a persistent impurity during column chromatography. What can I do?
-
Answer: Co-elution suggests that the impurity has a similar polarity to your product under the chosen conditions.
-
Strategy 1: Orthogonal Chromatography: Employ a different chromatographic technique that separates based on a different principle. For instance, if you are using normal-phase chromatography, try reversed-phase chromatography.
-
Strategy 2: Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurity will either be insoluble at high temperatures or remain in solution upon cooling. Fractional crystallization, which involves a stepwise cooling process, can be particularly effective for separating compounds with similar solubilities.[3][4][5]
-
Strategy 3: Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer different selectivity compared to HPLC and is known for its efficiency in separating chiral compounds and isomers.[2][6][7][8][9][10][11][12]
-
Issue 3: Difficulty in confirming the purity and identity of the isolated tautomers.
-
Question: I have managed to separate two fractions that I believe are the lactam and lactim tautomers. How can I confirm their identity and purity?
-
Answer: A combination of spectroscopic techniques is essential for the characterization of tautomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons will differ between the two tautomers. For example, the lactam form will have an N-H proton, while the lactim form will have an O-H proton, which will appear at different chemical shifts. Temperature-dependent NMR can be used to study the equilibrium and interconversion rates.[13]
-
¹³C NMR: The chemical shift of the carbonyl carbon in the lactam form will be significantly different from the corresponding carbon in the lactim form.
-
-
Infrared (IR) Spectroscopy: The lactam tautomer will show a characteristic C=O stretching vibration, which will be absent in the lactim tautomer. The lactim form will exhibit an O-H stretch.
-
2D IR Spectroscopy: This advanced technique can be used to distinguish interconverting tautomeric species in solution by analyzing cross-peak patterns.[14][15]
-
Mass Spectrometry (MS): While both tautomers will have the same mass, high-resolution mass spectrometry (HRMS) can confirm the elemental composition of your purified compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are tautomers and why are they difficult to separate?
A1: Tautomers are isomers of a compound that readily interconvert by a chemical reaction called tautomerization. In the case of Imidazo[1,2-a]pyridin-2-ones, the most common tautomerism is the lactam-lactim tautomerism, where a proton moves between a nitrogen and an oxygen atom. This rapid interconversion means that you are often dealing with a dynamic equilibrium mixture, making separation by conventional methods challenging.
Q2: What factors influence the equilibrium between the lactam and lactim tautomers?
A2: The position of the tautomeric equilibrium is influenced by several factors:
-
Solvent Polarity: Polar solvents tend to favor the more polar lactam form, while non-polar solvents can shift the equilibrium towards the less polar lactim form.[1]
-
Temperature: Changes in temperature can shift the equilibrium.
-
pH: The pH of the solution can significantly affect the tautomeric equilibrium, especially in aqueous or protic solvents.[16]
-
Substituents: The electronic nature of the substituents on the Imidazo[1,2-a]pyridin-2-one ring can influence the relative stability of the tautomers.
Q3: Are there any specific safety precautions I should take when working with Imidazo[1,2-a]pyridine derivatives?
A3: As with any chemical research, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many Imidazo[1,2-a]pyridine derivatives have biological activity, so it is important to handle them with care to avoid inhalation, ingestion, or skin contact. Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with.
Q4: What are the typical applications of Imidazo[1,2-a]pyridin-2-one derivatives?
A4: Imidazo[1,2-a]pyridine derivatives are a significant class of compounds in medicinal chemistry and drug development. They have been investigated for a wide range of biological activities, including as inhibitors of various kinases involved in cancer signaling pathways such as PI3K, AKT/mTOR, and PDGFR.[17][18][19][20][21] They are also being explored for their potential as anti-inflammatory and antimicrobial agents.
Quantitative Data
Table 1: Typical Column Chromatography Conditions for Purification of Imidazo[1,2-a]pyridine Derivatives.
| Compound Type | Stationary Phase | Eluent System | Yield (%) | Reference |
| Imidazo[1,2-a]pyridine-chromones | Silica gel | Hexanes/Ethyl acetate (7/3 v/v) | 21-36 | [7] |
| 3-Phenyl-1-(1-phenyl-1H-imidazol-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propan-1-one | Silica gel | Hexane/Ethyl acetate (50:50 to 30:70) | 98 | [22] |
| 7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-3-phenyl-1-(1-phenyl-1H-imidazol-2-yl)propan-1-one | Silica gel | Hexane/Ethyl acetate (50:50) | 25 | [22] |
| Keto–enol tautomers of hydroquinones | Silica gel | CH₂Cl₂/Cyclohexane (40/60) | 47-52 | [13] |
Experimental Protocols
Protocol 1: General Purification of Imidazo[1,2-a]pyridine Derivatives by Flash Column Chromatography
This protocol is a general guideline and may need to be optimized for specific derivatives.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to the solution to form a slurry.
-
Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system. A common starting point is a mixture of hexanes and ethyl acetate.[7] The polarity can be gradually increased by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure. Analyze the purified product by NMR, IR, and MS to confirm its identity and purity.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Test small amounts of the compound in various solvents to find the ideal one.
-
Dissolution: Dissolve the crude compound in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Signaling Pathways and Workflows
PI3K/AKT/mTOR Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/AKT/mTOR pathway, which is a crucial signaling cascade in cancer cell proliferation and survival.[17][18][19][20][21]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Signaling Pathway
Certain Imidazo[1,2-a]pyridine derivatives have shown potential in modulating the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer.
Caption: STAT3/NF-κB signaling pathway and the modulatory effect of Imidazo[1,2-a]pyridine derivatives.
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of Imidazo[1,2-a]pyridin-2-one derivatives.
Caption: A general workflow for the purification and analysis of Imidazo[1,2-a]pyridin-2-one derivatives.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ias.ac.in [ias.ac.in]
- 3. grokipedia.com [grokipedia.com]
- 4. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the quantum yield of Imidazo[1,2-a]pyridin-2-ol based fluorophores
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridin-2-ol based fluorophores. Our goal is to help you enhance the quantum yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for my experiments?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield, approaching 1, signifies that a large portion of absorbed photons are re-emitted as fluorescence, leading to a brighter signal. This is a critical parameter as it directly influences the sensitivity and signal-to-noise ratio in fluorescence-based assays.[1][2]
Q2: What are the primary causes of low quantum yield in this compound based fluorophores?
A2: Low quantum yield is typically due to factors that promote non-radiative decay pathways, where the excited state energy is lost as heat instead of light. Key causes include:
-
Fluorescence Quenching: Processes that diminish fluorescence intensity. Common quenchers include molecular oxygen, halide ions, and heavy atoms.[1]
-
Environmental Effects: The fluorophore's local environment, including solvent polarity, viscosity, temperature, and pH, can significantly alter the rates of radiative and non-radiative decay.[1]
-
Photobleaching: Irreversible photochemical destruction of the fluorophore when exposed to excitation light, causing a permanent loss of fluorescence.[1]
-
Aggregation: At high concentrations, fluorophores can form aggregates, which often exhibit lower quantum yields due to self-quenching.[1]
-
Structural Factors: The inherent molecular structure, including the presence of certain substituents and the degree of molecular rigidity, plays a crucial role. For instance, π-expansion of the imidazo[1,2-a]pyridine core can sometimes lead to low quantum yields due to efficient intersystem crossing to the triplet state.[3][4]
Q3: How do different substituents on the Imidazo[1,2-a]pyridine ring affect the quantum yield?
A3: The electronic nature and position of substituents significantly impact the photophysical properties of Imidazo[1,2-a]pyridine fluorophores.
-
Electron-donating groups (e.g., methoxy, -OCH3) generally enhance luminescence performance.[5] For instance, a methoxy-substituted derivative (7f) was reported to have the most intense emission among a series of compounds.[5]
-
Electron-withdrawing groups (e.g., nitro, -NO2; cyano, -CN) tend to lead to less intense emissions.[5]
-
Aryl Substituents: Substitution with phenyl or naphthyl groups at the C2 position has been shown to increase the fluorescence yield due to the π-conjugated bicyclic structure.[5]
-
Structural Modifications: Introducing bulky groups that create rotational barriers can increase the quantum yield.[6][7] For example, introducing a methoxy group in the ortho position of a phenyl ring can block its rotation, leading to a marked increase in the emission quantum yield.[7]
Q4: Can the solvent I use affect the quantum yield?
A4: Yes, the solvent can have a profound effect on the quantum yield. Factors such as solvent polarity can influence the energy levels of the excited state and the rates of non-radiative decay.[1] It is advisable to test a range of solvents with varying polarities to determine the optimal environment for your specific fluorophore.[1]
Troubleshooting Guides
Problem: My Imidazo[1,2-a]pyridine derivative exhibits low or no fluorescence.
This guide provides a systematic approach to diagnose and resolve issues of low quantum yield.
Caption: A workflow for troubleshooting low quantum yield.
Problem: I am observing an unexpected shift in the emission wavelength.
An unexpected shift in the emission wavelength (either a blue shift to shorter wavelengths or a red shift to longer wavelengths) can be indicative of several factors.
-
Solvent Effects (Solvatochromism): The polarity of the solvent can alter the energy gap between the ground and excited states. A change in solvent can lead to a noticeable shift in emission. For example, some imidazo[1,5-a]pyridines show a blue shift of about 20 nm when a benzene ring is substituted with a pyridine.[7]
-
Protonation/Deprotonation: Changes in pH can protonate or deprotonate the fluorophore, leading to a different electronic structure and, consequently, a shifted emission.
-
Aggregation: Formation of aggregates can sometimes lead to the appearance of new emission bands at different wavelengths.
Quantitative Data Summary
The following tables summarize key photophysical data for various Imidazo[1,2-a]pyridine and related derivatives to aid in comparison and selection.
Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Substituents | Solvent | Quantum Yield (Φ) | Reference |
| N/A | Varied | Varied | 0.22 - 0.61 | [5] |
| Imidazo[1,5-a]pyridine Derivatives | ||||
| Compound 1 | Unsubstituted Phenyl | N/A | 0.22 | [6] |
| Methoxy-substituted | Methoxy groups | N/A | up to 0.50 | [6] |
| Trifluoromethyl-substituted | Trifluoromethyl groups | Acetonitrile | 0.13 - 0.39 | [6] |
| Trifluoromethyl-substituted | Trifluoromethyl groups | Polymeric Matrix | 0.10 - 0.58 | [6] |
Note: Data for Imidazo[1,5-a]pyridines are included for comparative purposes as they share a similar core structure and strategies for enhancing their quantum yield are often applicable.
Key Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Core Structure
A common and efficient method for synthesizing the imidazo[1,2-a]pyridine scaffold is the iodine-catalyzed one-pot three-component condensation.[8]
Materials:
-
Aryl aldehyde (1.0 mmol)
-
2-Aminopyridine (1.0 mmol)
-
tert-Butyl isocyanide (1.2 mmol)
-
Iodine (10 mol%)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
To a solution of aryl aldehyde and 2-aminopyridine in DCM, add iodine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of Imidazo[1,2-a]pyridines.
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
The comparative method, using a well-characterized standard, is a reliable technique for determining the fluorescence quantum yield.[2][8][9]
Materials:
-
Fluorophore of interest (test sample)
-
Standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[8]
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of five concentrations for both the test sample and the standard in the same solvent.
-
Ensure the absorbance of these solutions at the excitation wavelength is kept below 0.1 to minimize inner filter effects.[8]
-
Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions and integrate the area under the emission curve.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
The slope of these plots will be proportional to the quantum yield.
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation:
Φ_X = Φ_S * (Slope_X / Slope_S) * (n_X^2 / n_S^2)
Where:
-
Φ_S is the quantum yield of the standard.
-
Slope_X and Slope_S are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_X and n_S are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Caption: Experimental workflow for quantum yield determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Why vertically π-expanded imidazo[1,2-a]pyridines are weak fluorescence emitters: experimental and computational studies. | Semantic Scholar [semanticscholar.org]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. benchchem.com [benchchem.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
Preventing undesired side reactions in the functionalization of Imidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and preventing undesired side reactions during the functionalization of Imidazo[1,2-a]pyridine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the functionalization of Imidazo[1,2-a]pyridine in a question-and-answer format.
1. C-H Functionalization
-
Q1: My C-H arylation reaction at the C3 position is giving low yields. What are the potential causes and solutions?
A: Low yields in C3-arylation can stem from several factors. A primary consideration is the choice of catalyst and reaction conditions.
-
Catalyst Choice: While various transition metals can be used, copper(I)-catalyzed reactions have proven effective for the C3-arylation of Imidazo[1,2-a]pyridines with aryl iodides, bromides, and triflates.[1][2][3]
-
Reaction Conditions: Optimization of solvent, temperature, and base is crucial. For instance, in a copper(I)-catalyzed C-H bond functionalization, the use of a suitable ligand and base can significantly impact the yield.
-
Substrate Reactivity: The electronic properties of both the Imidazo[1,2-a]pyridine and the aryl halide can influence the reaction efficiency. Electron-rich aryl halides may react more readily.
-
-
Q2: I am observing a mixture of regioisomers (e.g., C2 and C3 functionalization) in my C-H activation reaction. How can I improve regioselectivity for the C3 position?
A: Achieving high regioselectivity is a common challenge. The C3 position of Imidazo[1,2-a]pyridine is generally more nucleophilic and sterically accessible, making it the preferred site for electrophilic and radical substitutions. However, reaction conditions can influence the outcome.
-
Directing Groups: The presence of a directing group on the Imidazo[1,2-a]pyridine scaffold can effectively control the position of functionalization.
-
Catalyst and Ligand Selection: The choice of catalyst and ligand plays a critical role in directing the functionalization to a specific position. For example, specific palladium catalysts and phosphine ligands can favor C3-arylation.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. It is advisable to screen different solvents to find the optimal conditions for the desired isomer.
-
2. Halogenation
-
Q1: I am getting a mixture of mono-, di-, and even tri-halogenated products. How can I selectively obtain the mono-halogenated product at the C3 position?
A: Polysubstitution is a common side reaction in the halogenation of electron-rich heterocycles like Imidazo[1,2-a]pyridine.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the halogenating agent is the most critical factor. Using one equivalent or a slight excess of the reagent is recommended to favor mono-substitution.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and reduce the formation of polyhalogenated products.
-
Choice of Halogenating Agent: Milder halogenating agents can provide better selectivity. For instance, for bromination, using N-bromosuccinimide (NBS) often gives better control compared to elemental bromine. For chlorination, N-chlorosuccinimide (NCS) can be employed.
-
-
Q2: My bromination reaction is not selective for the C3 position. What can I do to improve this?
A: While the C3 position is the most reactive site for electrophilic substitution, other positions on the pyridine ring can also react, especially with highly reactive reagents or under harsh conditions.
-
Reaction Conditions: Using milder reaction conditions, such as lower temperatures and less reactive bromine sources (e.g., NBS in a suitable solvent like DMF), can enhance C3 selectivity.[4]
-
Catalyst-Free Methods: Several catalyst-free methods for C3-bromination have been developed that offer high regioselectivity.[5]
-
3. Friedel-Crafts Acylation
-
Q1: My Friedel-Crafts acylation is resulting in a complex mixture of products and low yield of the desired C3-acylated product. How can I optimize this reaction?
A: Friedel-Crafts acylation of Imidazo[1,2-a]pyridine can be challenging due to the basicity of the nitrogen atoms, which can coordinate with the Lewis acid catalyst.
-
Catalyst Choice and Stoichiometry: While AlCl₃ is a common Lewis acid, its amount should be carefully optimized. In some cases, a catalytic amount of AlCl₃ in a suitable solvent like acetonitrile can provide the desired C3-acetylated product in high yield.[6] Using stoichiometric amounts of the Lewis acid can lead to the formation of a stable complex with the product, thereby inhibiting the reaction.[7]
-
Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures may increase the reaction rate, they can also promote side reactions.[7]
-
Solvent Selection: The choice of solvent is critical. Acetonitrile has been found to be an effective solvent for the selective C3-acetylation of Imidazo[1,2-a]pyridine.[6]
-
-
Q2: I am observing N-acylation instead of C-acylation. How can I prevent this?
A: The nitrogen atoms in the Imidazo[1,2-a]pyridine ring are nucleophilic and can compete with the carbon atoms for the acylating agent.
-
Reaction Conditions: The reaction conditions can be tuned to favor C-acylation over N-acylation. For instance, the choice of Lewis acid and solvent can influence the site of acylation.
-
Protecting Groups: In some cases, protecting the more reactive nitrogen atom might be a viable strategy to direct the acylation to the desired carbon position.
-
Quantitative Data Summary
The following tables summarize quantitative data for key functionalization reactions of Imidazo[1,2-a]pyridine, providing a comparison of different reaction conditions and their outcomes.
Table 1: C3-Arylation of 2-Phenylimidazo[1,2-a]pyridine
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 100 | 24 | 85 |
| 2 | Bromobenzene | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | Toluene | 120 | 24 | 78 |
| 3 | Phenyltriflate | CuI (10) | None | K₃PO₄ | DMF | 110 | 12 | 65 |
Table 2: C3-Halogenation of Imidazo[1,2-a]pyridine
| Entry | Halogenating Agent (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | NBS (1.1) | DMF | 25 | 2 | 3-Bromo-Imidazo[1,2-a]pyridine | 92 |
| 2 | NCS (1.1) | CH₃CN | 60 | 4 | 3-Chloro-Imidazo[1,2-a]pyridine | 85 |
| 3 | Br₂ (1.0) | CH₂Cl₂ | 0 | 1 | Mixture of mono- and di-bromo | - |
Table 3: C3-Acylation of Imidazo[1,2-a]pyridine
| Entry | Acylating Agent | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Acetic Anhydride | AlCl₃ (0.25) | Acetonitrile | 80 | 2 | 3-Acetyl-Imidazo[1,2-a]pyridine | 91[6] |
| 2 | Benzoyl Chloride | AlCl₃ (1.1) | CS₂ | 25 | 3 | 3-Benzoyl-Imidazo[1,2-a]pyridine | 75 |
| 3 | Acetic Anhydride | None | Neat | 140 | 6 | Low conversion | <10 |
Experimental Protocols
This section provides detailed methodologies for key functionalization reactions of Imidazo[1,2-a]pyridine.
Protocol 1: Copper-Catalyzed C3-Arylation of 2-Phenylimidazo[1,2-a]pyridine [1][2]
-
To a dried Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMSO (3 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-aryl-2-phenylimidazo[1,2-a]pyridine.
Protocol 2: Selective C3-Bromination of Imidazo[1,2-a]pyridine
-
To a round-bottom flask, dissolve Imidazo[1,2-a]pyridine (1.0 mmol) in anhydrous DMF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.1 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 3-bromo-Imidazo[1,2-a]pyridine.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to dryness. Purify by column chromatography if necessary.
Protocol 3: Catalytic Friedel-Crafts C3-Acetylation of Imidazo[1,2-a]pyridine [6]
-
To a flame-dried round-bottom flask under an argon atmosphere, add Imidazo[1,2-a]pyridine (1.0 mmol) and anhydrous acetonitrile (5 mL).
-
Add aluminum chloride (AlCl₃) (0.25 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add acetic anhydride (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice (20 g) and concentrated HCl (2 mL).
-
Neutralize the aqueous solution with saturated NaHCO₃ solution until pH ~7-8.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford 3-acetyl-Imidazo[1,2-a]pyridine.
Visualizations
This section provides diagrams to illustrate key workflows and relationships in the functionalization of Imidazo[1,2-a]pyridine.
Caption: Troubleshooting workflow for undesired outcomes in Imidazo[1,2-a]pyridine functionalization.
Caption: Key factors influencing the regioselectivity of Imidazo[1,2-a]pyridine functionalization.
Caption: Strategies to prevent polysubstitution during the halogenation of Imidazo[1,2-a]pyridine.
References
- 1. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of Imidazo[1,2-a]pyridin-2-ol for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Imidazo[1,2-a]pyridin-2-ol. This key intermediate is crucial for preclinical studies, and this guide aims to address common challenges encountered during its synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: A highly effective and scalable method for synthesizing this compound, which exists predominantly in its tautomeric form, Imidazo[1,2-a]pyridin-2(3H)-one, is the condensation reaction between a 2-aminopyridine derivative and an ethyl α-haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This reaction is typically performed in a suitable solvent like ethanol and can be scaled up to produce gram quantities of the desired product.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Firstly, ensure your starting materials, particularly the 2-aminopyridine, are pure and dry. Secondly, the reaction temperature and time are critical; monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. Inadequate heating can lead to incomplete conversion, while excessive heat or prolonged reaction times may cause degradation of the product. The choice of base, if used, can also significantly impact the yield.
Q3: I am observing multiple spots on my TLC plate even after the reaction should be complete. What are these byproducts and how can I minimize them?
A3: Common byproducts in this synthesis can include unreacted starting materials, polymeric materials, and potentially regioisomers depending on the substituents on the pyridine ring. To minimize byproduct formation, ensure a stoichiometric or slight excess of the haloacetate reactant. Gradual addition of the haloacetate to the reaction mixture can also help in controlling the reaction rate and reducing side reactions. Maintaining a consistent reaction temperature is also crucial.
Q4: The purification of this compound is challenging due to its polarity. What are the recommended purification techniques?
A4: Due to its polar nature, this compound can be challenging to purify using standard silica gel chromatography with non-polar eluents. Recrystallization is often the most effective method for purification. A mixed solvent system, such as ethanol/water or ethanol/diethyl ether, can be effective. For chromatographic purification, consider using more polar solvent systems or employing reverse-phase chromatography. A short plug of silica gel can also be used to remove highly polar impurities.
Q5: During crystallization, my product "oils out" instead of forming crystals. How can I resolve this?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling rate is too fast. To resolve this, try reheating the solution to re-dissolve the oil and then allow it to cool down much more slowly. Using a larger volume of solvent or adding a co-solvent in which the compound is less soluble (an anti-solvent) can also promote proper crystal formation. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Q6: How does the tautomerism of this compound affect the synthesis and characterization?
A6: this compound exists in equilibrium with its keto tautomer, Imidazo[1,2-a]pyridin-2(3H)-one. In many solvents, particularly polar ones, the pyridone form is the predominant species.[1] This is important for characterization, as techniques like NMR spectroscopy will reflect the structure of the major tautomer present in the chosen solvent. During the reaction, the initial cyclized product is the hydroxypyridine, which then tautomerizes to the more stable pyridone. This tautomerism can also influence its reactivity in subsequent steps.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Inactive starting materials.- Insufficient reaction temperature.- Incorrect solvent. | - Ensure 2-aminopyridine and haloacetate are pure and dry.- Optimize reaction temperature by gradually increasing it and monitoring via TLC.- Screen different solvents such as ethanol, isopropanol, or DMF. |
| Formation of Dark, Tarry Byproducts | - Reaction temperature is too high.- Prolonged reaction time.- Air oxidation. | - Reduce the reaction temperature.- Stop the reaction as soon as TLC indicates consumption of the starting material.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Isolating the Product from the Reaction Mixture | - High solubility of the product in the reaction solvent. | - After the reaction, cool the mixture in an ice bath to induce precipitation.- If the product remains in solution, carefully remove the solvent under reduced pressure and proceed with purification. |
| Product is Contaminated with Starting Material after Purification | - Incomplete reaction.- Inefficient purification. | - Increase the reaction time or temperature slightly to drive the reaction to completion.- Optimize the recrystallization solvent system to ensure the starting material remains in the mother liquor.- For chromatography, use a gradient elution to achieve better separation. |
| Inconsistent Yields Upon Scale-Up | - Inefficient heat transfer in a larger reaction vessel.- Poor mixing.- Exothermic reaction is not well-controlled. | - Use a jacketed reactor for better temperature control.- Employ mechanical stirring to ensure homogeneous mixing.- Add the haloacetate reactant portion-wise or via a syringe pump to manage any exotherms. |
Experimental Protocols & Data
Synthesis of Imidazo[1,2-a]pyridin-2(3H)-one
A common laboratory-scale synthesis involves the reaction of 2-aminopyridine with an α-haloester.
General Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol of aminopyridine), add the α-haloester (e.g., ethyl bromoacetate, 1.1 eq).
-
The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminopyridine, Ethyl Bromoacetate | None | Ethanol | Reflux | 4 - 8 | 70 - 85 |
| 2-Aminopyridine, Ethyl Chloroacetate | NaI (catalytic) | Acetonitrile | Reflux | 12 - 18 | 65 - 80 |
| 2-Aminopyridine, Glyoxylic Acid | p-Toluenesulfonic acid | Toluene | Reflux (with Dean-Stark) | 6 - 10 | 50 - 65 |
Visualizing the Process
Synthetic Pathway of Imidazo[1,2-a]pyridin-2(3H)-one
Caption: Synthetic route to Imidazo[1,2-a]pyridin-2(3H)-one.
General Experimental Workflow for Scale-Up
Caption: Scalable workflow for this compound synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
Managing regioselectivity in the synthesis of substituted Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective synthesis of substituted imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted imidazo[1,2-a]pyridines?
A1: Several methods are widely used for the synthesis of the imidazo[1,2-a]pyridine scaffold. These include:
-
Tschitschibabin reaction: This involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. It is one of the most traditional and versatile methods.
-
Ortoleva-King reaction: This method utilizes the reaction of 2-aminopyridine with an acetophenone in the presence of iodine.[1]
-
Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction: This is a one-pot reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[1][2]
-
Copper-catalyzed A³ coupling: A modern "green" chemistry approach that couples a 2-aminopyridine, an aldehyde, and an alkyne.[1][3]
-
Reactions with nitroolefins: 2-aminopyridines can react with nitroolefins to yield 3-unsubstituted imidazo[1,2-a]pyridines.[4]
Q2: Which positions on the imidazo[1,2-a]pyridine ring are most commonly substituted?
A2: The C2 and C3 positions of the imidazole ring are the most common sites for substitution. The regioselectivity of the synthesis (i.e., whether substitution occurs at C2 or C3) is a critical aspect to control during the reaction.
Q3: What factors primarily influence the regioselectivity of the synthesis?
A3: The regioselectivity is primarily influenced by:
-
The nature of the starting materials: The substituents on both the 2-aminopyridine and the coupling partner play a crucial role.
-
The reaction mechanism: Different reaction pathways can lead to different regioisomers. For instance, the initial nucleophilic attack in the Tschitschibabin reaction can occur via either the endocyclic or exocyclic nitrogen of the 2-aminopyridine.
-
Reaction conditions: Temperature, solvent, and the choice of catalyst can significantly impact the regiochemical outcome.
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of C2 and C3 substituted isomers. How can I improve the regioselectivity?
Possible Cause & Solution:
-
Ambiguous reaction pathway: The reaction conditions may not favor a single mechanistic pathway.
-
For Tschitschibabin-type reactions: The initial step can be either the SN2 reaction of the endocyclic nitrogen with the α-halocarbonyl, leading to C2 substitution, or the formation of an intermediate from the exocyclic amino group, which can then cyclize to give the C3-substituted product. To favor C2 substitution, ensure the endocyclic nitrogen is more nucleophilic. Electron-donating groups on the pyridine ring can help. To favor C3 substitution, conditions that promote initial condensation with the exocyclic amine are needed.
-
For multicomponent reactions: The choice of catalyst is critical. Lewis acids like Scandium triflate (Sc(OTf)₃) are often used in GBB reactions to promote the formation of a specific regioisomer.[1] Experiment with different catalysts and catalyst loadings.
-
Problem 2: I am trying to synthesize a 3-monosubstituted imidazo[1,2-a]pyridine, but I am getting the 2,3-disubstituted product or no reaction.
Possible Cause & Solution:
-
Inappropriate starting materials: The synthesis of 3-monosubstituted imidazo[1,2-a]pyridines can be challenging. Using α-haloacetaldehydes in the Tschitschibabin reaction is a direct approach but these reagents can be unstable.[5]
-
Alternative strategy: A benzotriazole-mediated one-pot approach has been developed for the regiospecific synthesis of 3-amino monosubstituted imidazo[1,2-a]pyridines, which proceeds under mild conditions with excellent regioselectivity.[5]
-
Problem 3: The yield of my desired regioisomer is consistently low.
Possible Cause & Solution:
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time can all affect the yield.
-
Optimization: Systematically vary the reaction parameters. For instance, in copper-catalyzed reactions, the choice of ligand and copper source can be critical. In GBB reactions, the nature of the isocyanide and aldehyde components will influence the yield.[2] Refer to the comparative data tables below for typical reaction conditions that have been reported to give good yields for different synthetic methods.
-
-
Side reactions: Undesired side reactions may be consuming your starting materials or product.
-
Inert atmosphere: Some reactions, particularly those involving organometallic catalysts, may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.[5]
-
Purification of reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.
-
Data Presentation: Comparison of Synthesis Methods
The following table summarizes key quantitative data for selected synthetic methods, offering a clear comparison of their efficiency and reaction conditions.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ortoleva-King Reaction | 2-aminopyridine, Acetophenone | I₂, NaOH (aq) | Neat (step 1), Water (step 2) | 110 (step 1), 100 (step 2) | 4 (step 1), 1 (step 2) | 40-60 | [1] |
| Groebke-Blackburn-Bienaymé | 2-aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ | Methanol | Room Temp | 8 | up to 95% | [1][2] |
| Green A³ Coupling | 2-aminopyridine, Aldehyde, Alkyne | CuSO₄, Sodium Ascorbate | Water (with SDS) | 80 | 12 | up to 91% | [1][3] |
| Benzotriazole-mediated | 2-aminopyridine, N-(α-aminoalkyl)benzotriazoles | None | 1,2-dichloroethane | Reflux | 1.5-2.5 | 75-95 | [5] |
Experimental Protocols
1. General Procedure for Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines (Benzotriazole-mediated) [5]
-
To a solution of the substituted 2-aminopyridine (1 mmol) in 1,2-dichloroethane (10 mL), add the corresponding N-(α-aminoalkyl)benzotriazole (1 mmol).
-
Reflux the reaction mixture for 1.5-2.5 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Add potassium hydroxide powder (0.22 g, 3.3 mmol) and stir for 30 minutes.
-
Filter the solid and wash with chloroform.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. General Procedure for Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction [1][2]
-
To a solution of the 2-aminopyridine (1 mmol) and aldehyde (1 mmol) in methanol (5 mL), add the isocyanide (1 mmol).
-
Add the catalyst, Scandium triflate (Sc(OTf)₃, 10 mol%).
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Control of regioselectivity in the Tschitschibabin synthesis.
Caption: Experimental workflow for the GBB multicomponent reaction.
References
Validation & Comparative
A Comparative Analysis of the Fluorescence Properties of Imidazo[1,2-a]pyridin-2-ol Tautomers
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridine and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, largely owing to their significant fluorescent properties.[1] The potential for tautomerism in derivatives such as Imidazo[1,2-a]pyridin-2-ol introduces a layer of complexity and opportunity, as the different tautomeric forms—enol, keto, and zwitterionic—can exhibit distinct photophysical characteristics. This guide provides a comparative overview of the fluorescence of these tautomers, supported by experimental data from related systems and detailed experimental protocols.
Tautomerism and Fluorescence in this compound
This compound can exist in equilibrium between its enol (this compound) and keto (Imidazo[1,2-a]pyridin-2(3H)-one) forms. Furthermore, a zwitterionic species can be generated through intramolecular proton transfer. The fluorescence properties of these tautomers are intrinsically linked to their electronic structure, with the solvent environment playing a crucial role in both the tautomeric equilibrium and the photophysical outcomes. A key phenomenon observed in related hydroxy-substituted Imidazo[1,2-a]pyridines is Excited State Intramolecular Proton Transfer (ESIPT), which can lead to a large Stokes shift and dual emission.[2]
Comparative Photophysical Data
| Tautomer | Predicted Excitation Max (λex) | Predicted Emission Max (λem) | Predicted Quantum Yield (ΦF) | Predicted Fluorescence Lifetime (τ) | Key Characteristics |
| Enol Form | ~320-360 nm | ~380-450 nm (Normal) / ~500-600 nm (Tautomer via ESIPT) | Moderate to High (can be solvent dependent) | ns range; may exhibit dual-exponential decay | Likely to undergo ESIPT, resulting in a large Stokes shift and potentially dual emission.[2] |
| Keto Form | Shorter wavelength than enol form | Blue-shifted emission compared to enol | Generally lower than the enol form | ns range | Tautomerization to the enol form can be induced by photoexcitation. |
| Zwitterionic Form | Solvent dependent | Solvent dependent | Variable; can be quenched in polar solvents | ns range | Formation is favored in polar, protic solvents. Fluorescence is highly sensitive to the microenvironment. |
Experimental Protocols
Accurate characterization of the fluorescence properties of these tautomers requires precise experimental methodologies. Below are detailed protocols for key fluorescence measurements.
Absorption and Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of the tautomers in different solvents.
Methodology:
-
Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the Imidazo[1,2-a]pyridine derivative in a range of solvents with varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).
-
Record the absorption spectra using a UV-Vis spectrophotometer to identify the absorption maxima (λabs).
-
Using a spectrofluorometer, excite the sample at the determined λabs.
-
Record the fluorescence emission spectrum, ensuring to scan a wide range of wavelengths to capture any potential dual emission resulting from ESIPT.
-
The excitation spectrum should also be recorded by monitoring the emission at the wavelength of maximum fluorescence to confirm that the absorbing species is responsible for the emission.
Fluorescence Quantum Yield (ΦF) Determination (Relative Method)
Objective: To quantify the efficiency of fluorescence of each tautomer.
Methodology:
-
Select a suitable fluorescence standard with a known quantum yield and similar absorption and emission properties to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[3]
-
Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Grads / Gradr) * (ηs² / ηr²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.[3][4]
Fluorescence Lifetime (τ) Measurement
Objective: To determine the excited state lifetime of each tautomer.
Methodology:
-
Utilize a time-correlated single-photon counting (TCSPC) system.[5]
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) at the appropriate wavelength.
-
The fluorescence decay is measured over time using a high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
The instrument response function (IRF) is recorded using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
The fluorescence decay data is then fitted to an exponential decay model, deconvoluted with the IRF, to extract the fluorescence lifetime(s). Multi-exponential decays may be observed in the case of multiple emitting species or complex excited-state processes.
Visualizing the Processes
To better understand the relationships and experimental workflows, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of this compound tautomers.
Caption: Signaling pathway illustrating the ESIPT process in the enol tautomer of a hydroxy-imidazo[1,2-a]pyridine derivative.
Conclusion
The tautomerism of this compound presents a fascinating case study in how subtle structural changes can profoundly impact fluorescence properties. The enol form, through the ESIPT mechanism, is predicted to be a particularly interesting candidate for applications requiring a large Stokes shift, such as in biological imaging and sensing. The keto and zwitterionic forms, while potentially less fluorescent, contribute to the overall photophysical complexity and offer avenues for designing environmentally sensitive probes. Further research focusing on the direct synthesis and isolation of each tautomer is warranted to provide a definitive quantitative comparison and unlock the full potential of this versatile fluorophore scaffold.
References
- 1. ijrpr.com [ijrpr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. ias.ac.in [ias.ac.in]
Validating the Binding Mechanism of Imidazo[1,2-a]pyridin-2-ol Derivatives to Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of therapeutic targets, particularly protein kinases. Understanding the precise binding mechanism of these compounds is crucial for rational drug design and lead optimization. This guide provides a comparative overview of experimental techniques used to validate the binding of Imidazo[1,2-a]pyridin-2-ol derivatives to their target proteins, supported by experimental data and detailed protocols.
Comparative Analysis of Binding Affinity
A thorough understanding of the binding affinity of a compound to its target is fundamental. Various biophysical techniques can be employed to determine key kinetic and thermodynamic parameters. The choice of method often depends on the specific requirements of the study, such as throughput, information desired, and material consumption.
| Technique | Principle | Key Parameters Determined | Throughput | Sample Consumption |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the analyte (e.g., this compound derivative) flows over the immobilized ligand (e.g., target protein).[1] | Association rate constant (kₐ), Dissociation rate constant (kₔ), Equilibrium dissociation constant (Kₔ) | Medium to High | Low (protein is reusable) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between a ligand and a protein in solution.[2][3][4] | Equilibrium dissociation constant (Kₔ), Enthalpy change (ΔH), Entropy change (ΔS), Stoichiometry (n) | Low | High |
| X-ray Crystallography | Determines the three-dimensional atomic structure of a protein-ligand complex by analyzing the diffraction pattern of X-rays passing through a crystal of the complex.[5][6][7] | High-resolution 3D structure of the binding site, specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) | Low | High (requires high-quality crystals) |
| In Vitro Kinase Assay | Measures the enzymatic activity of a kinase in the presence of an inhibitor. While not a direct binding assay, it provides a functional readout of inhibition.[8][9][10][11][12] | Half-maximal inhibitory concentration (IC₅₀) | High | Low |
Quantitative Data Summary: Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) | Kₔ (nM) | Reference |
| Compound 26 | c-Met | Enzyme Assay | 1.9 | - | [13] |
| VEGFR2 | Enzyme Assay | 2.2 | - | [13] | |
| Compound 21 | p38 MAP Kinase | Enzyme Assay | - | - | [14] |
| Derivative 5j | COX-2 | Enzyme Assay | 50 | - | [15][16] |
| Derivative 5i | COX-2 | Enzyme Assay | - | - | [15] |
Signaling Pathways of Target Proteins
To appreciate the functional consequences of inhibiting these target proteins, it is essential to understand their roles in cellular signaling.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[14][17][18]
Caption: p38 MAPK signaling cascade and the point of inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling is crucial for tumor growth and metastasis.[13][19]
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
Surface Plasmon Resonance (SPR) Analysis
This protocol outlines a general workflow for analyzing the binding kinetics of an this compound derivative to a target kinase.
Caption: General workflow for SPR-based kinetic analysis.
Detailed Steps:
-
Immobilization of the Target Kinase : Covalently attach the purified kinase to the sensor chip surface using standard amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.[1]
-
Preparation of the Analyte : Prepare a series of dilutions of the this compound derivative in a suitable running buffer, typically containing a small percentage of DMSO to ensure solubility.
-
Binding Measurement : Inject the different concentrations of the compound over the immobilized kinase surface and a reference surface (without kinase) to correct for bulk refractive index changes. Monitor the association and dissociation phases in real-time.
-
Surface Regeneration : After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound compound and prepare the surface for the next injection.
-
Data Analysis : Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
Isothermal Titration Calorimetry (ITC)
This protocol provides a step-by-step guide for determining the thermodynamic profile of the interaction between an this compound derivative and its target protein.
Caption: Workflow for an ITC experiment.
Detailed Steps:
-
Sample Preparation : Prepare the purified protein solution in the sample cell and the this compound derivative solution in the injection syringe. It is critical that both solutions are in identical buffer to minimize heats of dilution.[2][20]
-
Titration : Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
Heat Measurement : The instrument measures the heat released or absorbed after each injection.
-
Data Analysis : Integrate the heat flow over time for each injection to obtain the heat change per mole of injectant. Plot these values against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the equilibrium dissociation constant (Kₔ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).[20][21]
In Vitro Kinase Assay
This protocol describes a general method to determine the IC₅₀ value of an this compound derivative against a target kinase.
Detailed Steps:
-
Reagent Preparation : Prepare the kinase, a suitable substrate (peptide or protein), and ATP in a kinase reaction buffer. Prepare serial dilutions of the test compound.[8][9][10]
-
Kinase Reaction : In a multi-well plate, combine the kinase and the test compound at various concentrations. Initiate the reaction by adding the substrate and ATP mixture. Incubate at an optimal temperature for a defined period.[8][10][12]
-
Detection : Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. Various detection methods can be used, including radiometric, fluorescence-based, or luminescence-based assays.[11][12]
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[8]
By employing these robust biophysical and biochemical techniques, researchers can rigorously validate the binding mechanism of this compound derivatives to their protein targets. This detailed understanding is paramount for the successful development of novel and effective therapeutics.
References
- 1. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro kinase assay [protocols.io]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 16. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal titration calorimetry [cureffi.org]
- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
A Comparative Guide to Imidazo[1,2-a]pyridine-Based Drug Candidates: In Vitro and In Vivo Evaluations
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of imidazo[1,2-a]pyridine-based drug candidates, focusing on their in vitro and in vivo performance as cyclooxygenase-2 (COX-2) inhibitors and anticancer agents. The data presented is compiled from recent studies to facilitate an objective evaluation against existing therapeutic alternatives.
I. Performance Data: A Comparative Overview
The following tables summarize the quantitative data for selected imidazo[1,2-a]pyridine derivatives and their respective comparators.
Table 1: In Vitro COX-2 Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Drug | Ref. IC50 (µM) | Ref. Selectivity Index |
| Derivative 5e | COX-2 | 0.05 | - | Celecoxib | - | - |
| Derivative 5f | COX-2 | 0.05 | - | Celecoxib | - | - |
| Derivative 5j | COX-2 | 0.05 | - | Celecoxib | - | - |
| Derivative 5i | COX-2 | - | 897.19 | Celecoxib | - | - |
| Compound 6f | COX-2 | 0.07-0.18 | 57-217 | - | - | - |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.
Table 2: In Vivo Analgesic Activity
| Compound | Assay | ED50 (mg/kg) | Reference Drug | Ref. ED50 (mg/kg) |
| Derivative 5j | Writhing Test | 12.38 | - | - |
Table 3: In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference Drug | Ref. IC50 (µM) |
| Compound 2g | p110alpha | 0.0018 | - | - |
| Thiazole derivative 12 | p110alpha | 0.0028 | - | - |
| Thiazole derivative 12 | A375 (Melanoma) | 0.14 | - | - |
| Thiazole derivative 12 | HeLa (Cervical Cancer) | 0.21 | - | - |
| Compound 6 | A375, WM115 (Melanoma), HeLa | 9.7 - 44.6 | - | - |
| Hybrid HB9 | A549 (Lung Cancer) | 50.56 | Cisplatin | 53.25[1] |
| Hybrid HB10 | HepG2 (Liver Carcinoma) | 51.52 | Cisplatin | 54.81[1] |
Table 4: Antibacterial Activity
| Compound | Bacterial Strain | MIC (mg/mL) |
| Derivative 4e | Gram-positive & Gram-negative | 0.5 - 1.0 |
| Derivative 4e | Escherichia coli CTXM (resistant) | 0.5 - 0.7 |
| Derivative 4e | Klebsiella pneumoniae NDM (resistant) | 0.5 - 0.7 |
II. Experimental Protocols
This section details the methodologies for the key experiments cited in the performance data tables.
In Vitro COX-2 Inhibition Assay
The inhibitory activity of the imidazo[1,2-a]pyridine derivatives on COX-2 was assessed using a fluorescent Cayman kit.[2][3] This assay measures the peroxidase activity of cyclooxygenases. The compounds were incubated with the enzyme, and the fluorescence was measured to determine the extent of inhibition. IC50 values, the concentration of the compound required to inhibit 50% of the enzyme activity, were then calculated.
In Vivo Analgesic Activity (Writhing Test)
The analgesic effects of the compounds were evaluated in vivo using the writhing test.[2][3] In this model, mice are intraperitoneally injected with an irritant (e.g., acetic acid) to induce abdominal constrictions (writhes). The test compounds are administered prior to the irritant, and the number of writhes is counted over a specific period. A reduction in the number of writhes compared to a control group indicates analgesic activity. The ED50, the dose of the compound that produces a 50% reduction in writhing, is then determined.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the imidazo[1,2-a]pyridine compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures cell metabolic activity. Cancer cells were treated with various concentrations of the compounds for a specified duration (e.g., 48 hours).[4] Subsequently, MTT solution was added, which is converted to formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were then calculated.[4]
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The in vitro antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) of the compounds.[5] This was performed against both Gram-positive and Gram-negative bacterial strains, including multidrug-resistant isolates.[5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
III. Visualizing Mechanisms and Workflows
The following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow in their development.
Caption: COX-2 Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridine Derivatives.
Caption: General Experimental Workflow for Imidazo[1,2-a]pyridine Drug Candidate Evaluation.
IV. Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed herein demonstrate potent and selective COX-2 inhibition, promising in vivo analgesic activity, and significant anticancer effects against various cell lines, in some cases outperforming standard chemotherapeutic agents like Cisplatin.[1] Furthermore, the broad-spectrum antibacterial activity highlights the versatility of this chemical class. The presented data, protocols, and pathway visualizations provide a valuable resource for researchers in the field, enabling a more informed and comparative approach to the development of next-generation imidazo[1,2-a]pyridine-based drugs. Further optimization of these lead compounds could pave the way for new and effective treatments for inflammatory disorders, cancer, and infectious diseases.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 3. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives in Drug Discovery
The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] A key strategy in the rational design of novel drugs based on this scaffold is the use of in-silico molecular docking. This computational method predicts how a small molecule (the ligand) binds to a macromolecular target, such as a protein, providing insights into binding affinity and interaction mechanisms at the atomic level.[2][3][4]
This guide provides a comparative overview of docking studies performed on various Imidazo[1,2-a]pyridine derivatives, with a focus on their potential as anticancer agents, particularly as kinase inhibitors.
Data Presentation: Comparative Docking Performance
The following table summarizes the molecular docking results for various Imidazo[1,2-a]pyridine derivatives against key protein targets implicated in cancer. The docking score, a measure of binding affinity, is presented to facilitate comparison. Lower docking scores typically indicate a higher predicted binding affinity.
| Compound/Derivative Series | Target Protein (PDB ID) | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Phenothiazine-imidazo[1,2-a]pyridine (Compound 6h) | MARK4 | Not specified, but high binding constant | Not specified | [5] |
| Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole (Compound 9d) | Not specified | Not specified (Potent IC50 values reported) | Not specified | [6] |
| Imidazo[1,2-a]pyridine derivative (Compound C) | Oxidoreductase | -9.207 | His 222, Tyr 216, Lys 270 | [7][8] |
| Imidazo[1,2-a]pyridine-2-carbohydrazide (MVB1) | PI3K / AKT / mTOR | -10.5 (mean score) | Not specified | [9] |
| Imidazo[1,2-a]pyridine hybrid (HB7) | Human LTA4H (3U9W) | -11.237 | Key active site residues | [10] |
| Imidazo[1,2-a]pyridin-3-yl derivatives | Farnesyl Diphosphate Synthase (5CG5) | Better than reference standard | Not specified | [11] |
| Imidazo[1,2-a]pyridine (Compound 4c) | CLK1 / DYRK1A | Not specified (Potent IC50 values reported) | Not specified | [12][13] |
Experimental Protocols: Molecular Docking Methodology
Molecular docking studies are essential for structure-based drug design, enabling the prediction of ligand binding modes and affinities.[4] The general workflow involves preparing the protein target and ligand, performing the docking simulation using a specific algorithm, and analyzing the results with a scoring function.[3]
1. Target Protein Preparation:
-
Selection and Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, structures like human farnesyl diphosphate synthase (PDB ID: 5CG5) or human phosphodiesterase 3B (PDB ID: 1SO2) have been used for docking Imidazo[1,2-a]pyridine derivatives.[11]
-
Preparation: The protein structure is prepared for docking. This typically involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges. This step ensures the protein is in a suitable state for the simulation.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the Imidazo[1,2-a]pyridine derivatives are drawn using chemical drawing software.
-
3D Conversion and Optimization: The 2D structures are converted into 3D models. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation of the ligand.
3. Docking Simulation:
-
Software Selection: Several software suites are commonly used for molecular docking, including AutoDock, Glide, and GOLD.[14]
-
Grid Box Definition: A docking grid or "binding box" is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking algorithm will search for potential binding poses for the ligand.
-
Algorithm Execution: The docking process is initiated. The chosen algorithm, such as a genetic algorithm (used in AutoDock and GOLD) or molecular dynamics, systematically samples different conformations, positions, and orientations of the ligand within the defined grid box.[3]
4. Analysis and Scoring:
-
Scoring Function: After the simulation, a scoring function is used to estimate the binding affinity for each generated pose. The result is typically expressed as a docking score in kcal/mol.[2]
-
Pose Selection: The pose with the lowest docking score is generally considered the most favorable binding mode.
-
Interaction Analysis: The best-ranked pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site.
Visualizations: Workflows and Signaling Pathways
Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.
Caption: Generalized workflow for a molecular docking study.
Many Imidazo[1,2-a]pyridine derivatives are designed as kinase inhibitors that target crucial signaling pathways in cancer, such as the PI3K/Akt pathway.[9] This pathway is frequently over-activated in various human cancers and plays a central role in regulating cell proliferation, survival, and growth.[15][16][17] Dysregulation of this pathway can lead to tumor development and resistance to therapy.[15][16][18]
Caption: Simplified PI3K/Akt signaling pathway in cancer.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. oceanomics.eu [oceanomics.eu]
- 13. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KBbox: Methods [kbbox.h-its.org]
- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Cross-Validation of Experimental and Computational Results for Imidazo[1,2-a]pyridine Derivatives
A Comparative Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] A crucial aspect of developing novel compounds based on this scaffold is the thorough characterization of their structural and electronic properties. This guide provides a comparative analysis of experimental data and computational predictions for imidazo[1,2-a]pyridine derivatives, with a focus on a substituted imidazo[1,2-a]pyridin-2(3H)-one system, which serves as a pertinent example due to the availability of both experimental and theoretical data.
The inherent tautomerism between the hydroxyl form (Imidazo[1,2-a]pyridin-2-ol) and the keto form (Imidazo[1,2-a]pyridin-2(3H)-one) is a key consideration in the study of these molecules. While direct comparative studies on the parent molecule are limited, research on related derivatives provides valuable insights into this equilibrium and the overall stability of the keto tautomer.
Experimental and Computational Data Comparison
This section focuses on the cross-validation of data for a representative derivative, 3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one, for which both experimental synthesis and characterization, as well as computational analysis, have been reported.
Table 1: Comparison of Experimental and Computational Data for a Substituted Imidazo[1,2-a]pyridin-2(3H)-one Derivative
| Parameter | Experimental Data | Computational Prediction | Methodology |
| Synthesis | Achieved through a domino reaction of an N-2-pyridyl-β-ketoamide precursor with bromine.[2] | Not Applicable | Organic Synthesis |
| Infrared (IR) Spectroscopy (cm⁻¹) | Characteristic peaks for C=O and C=N stretching vibrations are observed. For a related series of azo-based imidazo[1,2-a]pyridine derivatives, N=N stretching appears around 1600-1620 cm⁻¹, and C=N at 1515-1585 cm⁻¹.[3] | Calculated vibrational frequencies using DFT (B3LYP) show good agreement with experimental spectra for the imidazo[1,2-a]pyridine core.[4] | FT-IR Spectroscopy, Density Functional Theory (DFT) |
| ¹H Nuclear Magnetic Resonance (NMR) (ppm) | Protons on the pyridine ring of the imidazo[1,2-a]pyridine scaffold typically appear in the aromatic region (δ 7.0-9.0 ppm). For a series of azo-derivatives, pyridine protons were observed at δ 7.17-9.84 ppm.[3] | Chemical shifts can be predicted using DFT calculations, which generally correlate well with experimental values. | ¹H NMR Spectroscopy, DFT with GIAO method |
| ¹³C Nuclear Magnetic Resonance (NMR) (ppm) | The carbonyl carbon (C=O) in the imidazo[1,2-a]pyridin-2(3H)-one ring of a related derivative appears at δ 168.5 ppm.[5] | Calculated ¹³C NMR chemical shifts via DFT provide a theoretical basis for peak assignments. | ¹³C NMR Spectroscopy, DFT with GIAO method |
| Molecular Geometry | X-ray crystallography of various imidazo[1,2-a]pyridine derivatives confirms the planar bicyclic structure.[6] | DFT-optimized geometries show good agreement with experimental X-ray diffraction data, with low root-mean-square deviation (RMSD).[6] | Single-Crystal X-ray Diffraction, DFT |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the synthesis and characterization of imidazo[1,2-a]pyridine derivatives.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
A common synthetic route involves the condensation of a 2-aminopyridine with an α-haloketone. For the specific case of 3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one, the synthesis proceeds via a domino reaction involving bromination and subsequent intramolecular cyclization of an N-2-pyridyl-β-ketoamide precursor.[2]
Another versatile method is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, where a 2-aminopyridine, an aldehyde, and an isocyanide react in a one-pot synthesis to yield 3-aminoimidazo[1,2-a]pyridines.[7]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded using an FT-IR spectrometer, often with samples prepared as KBr pellets or using an ATR (Attenuated Total Reflectance) accessory.
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) to determine the molecular weight and fragmentation patterns of the synthesized compounds.
Computational Methodology
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for corroborating experimental findings and predicting the properties of novel molecules.
Density Functional Theory (DFT) Calculations
DFT calculations are widely used to investigate the electronic and structural properties of imidazo[1,2-a]pyridine derivatives. A common approach involves:
-
Geometry Optimization: The molecular geometry is optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p).[3] This provides the most stable conformation of the molecule.
-
Vibrational Frequency Analysis: Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.
-
NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is often employed to calculate NMR chemical shifts, which can then be compared to experimental data.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and electronic properties.
Visualizing Methodologies and Relationships
Diagrams created using Graphviz provide a clear visual representation of workflows and molecular structures.
Caption: A simplified workflow for the synthesis of the imidazo[1,2-a]pyridine core.
Caption: The tautomeric relationship between the enol and keto forms.
Caption: A typical workflow for DFT calculations on imidazo[1,2-a]pyridine derivatives.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 6. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Benchmarking the Performance of Imidazo[1,2-a]pyridin-2-ol Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the sensitive and selective detection of analytes is a critical aspect of experimental work. Imidazo[1,2-a]pyridine-based fluorescent sensors have emerged as a versatile and promising class of tools for this purpose. This guide provides a comprehensive performance comparison of Imidazo[1,2-a]pyridin-2-ol derivatives, a key subclass known for their unique photophysical properties, against other common fluorescent probes, with a particular focus on the detection of aluminum ions (Al³⁺).
Performance Benchmarking of Fluorescent Probes
The efficacy of a fluorescent sensor is determined by several key performance indicators, including its quantum yield (Φ), Stokes shift, and limit of detection (LOD). The following tables summarize the quantitative performance data of selected this compound based sensors and their alternatives for the detection of various metal ions.
Table 1: Comparison of Fluorescent Probes for Aluminum (Al³⁺) Detection
| Probe Type | Probe Name | Quantum Yield (Φ) | Stokes Shift (nm) | Limit of Detection (LOD) | Response Mechanism |
| Imidazo[1,2-a]pyridine | 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine derivative | ~0.22 (in presence of Al³⁺) | >100 | 7.2 x 10⁻⁷ M[1] | ESIPT Inhibition |
| Imidazo[1,2-a]quinoline | L2 | Not Specified | Not Specified | Not Specified | Turn-on |
| Flavonol | Morin | 0.04 | ~84 | Not Specified | Chelation |
| Azo Dye | Lumogallion | Not Specified | ~90 | 4.8 x 10⁻¹² M[2] | Chelation |
| Schiff Base | ITEC | Not Specified | Not Specified | 2.19 nM[3] | Turn-on |
| Schiff Base | H₃L | Not Specified | Not Specified | 10⁻⁷ M[4] | ESIPT Inhibition |
Table 2: Comparison of Imidazo[1,2-a]pyridine-based Probes for Other Metal Ions
| Probe Type | Probe Name/Derivative | Target Analyte | Limit of Detection (LOD) | Key Features |
| Fused Imidazopyridine | Sensor 5 | Fe³⁺ | 4.0 ppb[5] | "Turn-on" fluorescence |
| Fused Imidazopyridine | Sensor 5 | Hg²⁺ | 1.0 ppb[5] | "Turn-off" fluorescence |
| Imidazo[1,2-a]pyridine | L1 | Zn²⁺ | 6.8 x 10⁻⁸ M[6] | Significant fluorescence enhancement |
| Imidazo[1,2-a]pyridine | LK | Fe³⁺ | 6.9 x 10⁻⁸ M | Large Stokes shift (178 nm) |
Signaling Pathways and Detection Mechanisms
The unique sensing capabilities of this compound derivatives often stem from a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). In the absence of the target analyte, the molecule undergoes ESIPT, leading to a non-emissive or weakly emissive state. Upon binding to the analyte, this proton transfer is inhibited, resulting in a "turn-on" fluorescent signal.
Experimental Protocols
General Protocol for Fluorescence Titration
This protocol outlines the general steps for evaluating the performance of an this compound based fluorescent sensor for a specific analyte (e.g., Al³⁺).
Materials:
-
This compound derivative stock solution (e.g., 1 mM in DMSO)
-
Analyte stock solution (e.g., 10 mM Al(NO₃)₃ in deionized water)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the fluorescent sensor in the buffer at a fixed concentration (e.g., 10 µM).
-
Record the fluorescence emission spectrum of the sensor solution.
-
Incrementally add small aliquots of the analyte stock solution to the sensor solution.
-
After each addition, gently mix the solution and allow it to equilibrate.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte.
-
From this plot, the binding constant and limit of detection (LOD) can be calculated.
Comparison with Alternative Sensors
While this compound sensors offer promising characteristics, it is essential to consider established alternatives for specific applications.
For Al³⁺ Detection:
-
Morin: A naturally occurring flavonol that forms a fluorescent complex with Al³⁺. It is cost-effective but can suffer from interference from other metal ions and has a relatively low quantum yield.[7]
-
Lumogallion: An azo dye that forms a highly fluorescent complex with Al³⁺, offering a very low limit of detection.[2][8] Its application can be found in environmental water sample analysis.[8]
The choice of sensor ultimately depends on the specific requirements of the experiment, including the desired sensitivity, selectivity, and the complexity of the sample matrix. This compound derivatives represent a valuable and tunable platform for the development of novel fluorescent probes with tailored properties for a wide range of applications in research and drug development.
References
- 1. Design and synthesis of a chemosensor for the detection of Al3+ based on ESIPT - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Self-plasticized, lumogallion-based fluorescent optical sensor for the determination of aluminium (III) with ultra-low detection limits [pubmed.ncbi.nlm.nih.gov]
- 3. A New “Turn-On” Fluorescence Probe for Al3+ Detection and Application Exploring in Living Cell and Real Samples [mdpi.com]
- 4. A high performance 2-hydroxynaphthalene Schiff base fluorescent chemosensor for Al3+ and its applications in imaging of living cells and zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A reversible and symmetric naphthalene-based ESIPT-active fluorescent chemosensor for Al3+ ions: real sample applications, molecular logic gates, bioimaging and latent fingerprint visualization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2-(2'-Hydroxyphenyl)imidazo(1,2-a)pyridine | C13H10N2O | CID 610910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridin-2-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and pharmaceutical agents. Its synthesis has been a subject of extensive research, leading to the development of numerous synthetic strategies. This guide provides a head-to-head comparison of prominent synthetic routes to Imidazo[1,2-a]pyridin-2-one and its related derivatives, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route to Imidazo[1,2-a]pyridines is often dictated by factors such as desired substitution patterns, availability of starting materials, and the need for sustainable and efficient procedures. This section summarizes the quantitative data for several key synthetic methods, facilitating a direct comparison of their efficacy.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |
| Groebke-Blackburn-Bienaymé (GBB) Reaction (Microwave-Assisted) | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ or NH₄Cl | Methanol or EtOH | 60-80 °C | 15-30 min | 82-91% |
| Groebke-Blackburn-Bienaymé (GBB) Reaction (Ultrasound-Assisted) | 2-Aminopyridine, Aldehyde, Isocyanide | Phenylboronic acid (PBA) | Water | 60 °C | 4 h | 67-86% |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | None or Base (e.g., K₂CO₃) | DMF or Ethanol | Room Temp - Reflux | 1-24 h | 40-95% |
| Copper-Catalyzed Synthesis (from Nitroolefins) | 2-Aminopyridine, Nitroolefin | CuBr | DMF | 80 °C | 12 h | up to 90% |
| Copper-Catalyzed Synthesis (with Phenacyl Bromides) | 2-Aminopyridine, Substituted Phenacyl Bromide | Copper Silicate | Ethanol | Reflux | 1-2 h | 85-95% |
| Microwave-Assisted Catalyst-Free Synthesis | Substituted 2-Aminonicotinic Acid, Chloroacetaldehyde | None | Water | Microwave | 30 min | 92-95% |
| Metal-Free Aqueous Synthesis | N-propargylpyridinium salts | NaOH | Water | Room Temp | minutes | Quantitative |
| Metal-Free Sulfur-Initiated Annulation | 2-Aminopyridine, Aldehyde | Elemental Sulfur | DMSO | 120 °C | 12 h | 70-90% |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed above.
Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction
Procedure: In a microwave reactor vessel, a mixture of 2-aminopyridine (1.0 mmol), the corresponding aldehyde (1.0 mmol), isocyanide (1.0 mmol), and ammonium chloride (20 mol%) in ethanol (3 mL) is subjected to microwave irradiation at 80°C for 15-30 minutes.[1] After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.[1][2]
Tschitschibabin Reaction
Procedure: A mixture of the respective 2-aminopyridine (1.0 mmol) and α-haloketone (1.0 mmol) is dissolved in ethanol (10 mL). The reaction mixture is then refluxed for 1-4 hours.[3] After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the target Imidazo[1,2-a]pyridine.[3] For a catalyst-free approach, the reactants can be heated at 60°C without a solvent.[3]
Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins
Procedure: To a solution of 2-aminopyridine (1.0 mmol) and nitroolefin (1.2 mmol) in DMF (2 mL) in a sealed tube, CuBr (10 mol%) is added. The reaction mixture is then stirred at 80°C for 12 hours under an air atmosphere.[4][5] After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to give the desired Imidazo[1,2-a]pyridine.[4][5]
Microwave-Assisted Catalyst-Free Synthesis in Water
Procedure: A mixture of a substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL) is subjected to microwave irradiation at a specified temperature and power for 30 minutes.[6] Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried to afford the pure Imidazo[1,2-a]pyridine derivative.[6]
Metal-Free Rapid Aqueous Synthesis
Procedure: To a solution of the N-propargylpyridinium bromide salt (1.0 mmol) in water (5 mL), an aqueous solution of sodium hydroxide (2.0 M, 1.5 mmol) is added dropwise at room temperature. The reaction is stirred vigorously for 5-10 minutes, during which the product precipitates. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the pure Imidazo[1,2-a]pyridine.[7]
Visualizing the Synthetic Landscape
The following diagrams illustrate the logical relationships and workflows of the discussed synthetic strategies for Imidazo[1,2-a]pyridines.
Caption: Overview of major synthetic strategies for the Imidazo[1,2-a]pyridine core.
Caption: A generalized experimental workflow for the synthesis of Imidazo[1,2-a]pyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
Unveiling the Selectivity of Imidazo[1,2-a]pyridin-2-ol Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for developing safe and effective therapeutics. The Imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, targeting a range of kinases implicated in diseases such as cancer and neurodegenerative disorders. This guide provides a comparative analysis of the selectivity of various Imidazo[1,2-a]pyridin-2-ol based inhibitors, supported by experimental data and detailed protocols.
Comparative Selectivity Profiles of Imidazo[1,2-a]pyridine Based Inhibitors
The selectivity of kinase inhibitors is a critical determinant of their therapeutic index. Off-target effects can lead to toxicity and limit the clinical utility of a drug candidate. The following tables summarize the inhibitory activity of several Imidazo[1,2-a]pyridine-based compounds against their primary targets and a panel of other kinases, providing a snapshot of their selectivity profiles.
| Compound ID | Primary Target(s) | Primary Target IC50/Ki (nM) | Off-Target Kinase | Off-Target IC50/Ki (nM) or % Inhibition | Reference |
| Compound 31 | c-Met | 12.8 | AXL | >1000 | [1] |
| MER | >1000 | [1] | |||
| RON | >1000 | [1] | |||
| TYRO3 | >1000 | [1] | |||
| KDR | >1000 | [1] | |||
| FLT3 | >1000 | [1] | |||
| KIT | >1000 | [1] | |||
| PDGFRβ | >1000 | [1] | |||
| EGFR | >1000 | [1] | |||
| ERBB2 | >1000 | [1] | |||
| INSR | >1000 | [1] | |||
| IGF1R | >1000 | [1] | |||
| ALK | >1000 | [1] | |||
| ROS1 | >1000 | [1] | |||
| RET | >1000 | [1] | |||
| SCH 1473759 | Aurora A | 0.02 (Kd) | - | - | [2] |
| Aurora B | 0.03 (Kd) | - | - | [2] | |
| GSK-3β Inhibitor | GSK-3β | - | - | - | [3] |
| CDK Inhibitor | CDK2 | Potent | - | - | [4][5] |
| CDK4 | Potent | - | - | [4] | |
| Mer/Axl Inhibitor | Mer | - | - | - | [6] |
| Axl | - | - | - | [6] |
Note: A comprehensive direct comparison across a standardized panel is often unavailable in a single source. The data presented is collated from various studies, and experimental conditions may differ.
Experimental Protocols for Assessing Kinase Inhibitor Selectivity
Accurate assessment of inhibitor selectivity is crucial. Several robust methods are employed in drug discovery for this purpose.
Kinase Inhibition Assays (IC50 Determination)
A common method to quantify the potency of an inhibitor is by determining its half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The luminescence generated is proportional to the ADP concentration and, therefore, correlates with kinase activity. Inhibition of the kinase results in a decrease in the luminescent signal.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
Kinase Reaction: The reaction is initiated by adding the kinase and incubated at an optimal temperature for a specific duration.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Luminescence Measurement: The luminescent signal is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[7]
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical method that measures the thermal stability of a protein to assess ligand binding.
Principle: The binding of a ligand, such as a kinase inhibitor, to a protein typically increases its thermal stability. DSF monitors the unfolding of the protein as a function of temperature by measuring the fluorescence of a dye that binds to hydrophobic regions exposed during unfolding. The melting temperature (Tm) of the protein is determined, and a shift in Tm in the presence of a ligand indicates binding.[8][9]
Protocol Outline:
-
Sample Preparation: A mixture of the kinase, a fluorescent dye (e.g., SYPRO Orange), and the test inhibitor is prepared in a suitable buffer.
-
Thermal Denaturation: The sample is subjected to a gradual increase in temperature in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition. The difference in Tm (ΔTm) between the protein with and without the inhibitor is calculated to assess binding affinity.[8][9]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate key signaling pathways targeted by Imidazo[1,2-a]pyridine-based inhibitors and a typical experimental workflow for selectivity profiling.
References
- 1. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 8. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of the Photostability of Imidazo[1,2-a]pyridine Fluorophores: A Guide for Researchers
For scientists and professionals in drug development, the selection of robust fluorescent probes is critical for the accuracy and reliability of experimental data. Imidazo[1,2-a]pyridine derivatives have garnered significant attention as a versatile class of fluorophores due to their tunable photophysical properties.[1][2] This guide presents a comparative analysis of the photostability of Imidazo[1,2-a]pyridine fluorophores against other commonly used fluorescent dyes, supported by experimental data and detailed protocols for performance evaluation.
The photostability of a fluorophore, its intrinsic ability to withstand photodegradation when exposed to light, is a crucial parameter for applications requiring prolonged or intense illumination, such as live-cell imaging and high-throughput screening.[3] Fluorophores with low photostability can lead to rapid signal loss, compromising the quantitative accuracy of fluorescence measurements.[4]
Performance Benchmarking of Fluorophores
The following table summarizes key photophysical properties, including fluorescence quantum yields, of selected Imidazo[1,2-a]pyridine derivatives and other widely used fluorophores. While direct, comprehensive comparative data on photobleaching quantum yields and half-lives for Imidazo[1,2-a]pyridines are not extensively documented in a single source, the fluorescence quantum yield serves as a primary indicator of their performance. A higher quantum yield generally correlates with a brighter signal, which can indirectly reduce the required excitation power and thus minimize photobleaching.
| Fluorophore Family | Specific Derivative/Product | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Reference |
| Imidazo[1,2-a]pyridine | Various π-expanded derivatives | ~350-400 | ~450-550 (blue-green) | 0.22 - 0.61 | [1] |
| Imidazo[1,2-a]pyridine | V-shaped bis-Imidazo[1,2-a]pyridines | ~350-400 | ~380-480 (near-UV to deep-blue) | 0.17 - 0.51 | [5] |
| Imidazo[1,2-a]pyridine | Derivatives with electron-donating groups | Not specified | Blue light region | Enhanced fluorescence intensity | [1] |
| Fluorescein | Fluorescein isothiocyanate (FITC) | 494 | 519 | 0.92 | [6] |
| Rhodamine | Rhodamine B | ~555 | ~580 | ~0.31 | |
| Alexa Fluor | Alexa Fluor 488 | 494 | 519 | 0.92 | [6] |
| Cyanine | Cy3 | 550 | 570 | ~0.24 | [6] |
| Cyanine | Cy5 | 649 | 666 | ~0.20 - 0.28 | [6] |
Note: The photophysical properties of Imidazo[1,2-a]pyridine derivatives can be significantly influenced by their substitution patterns and the solvent environment. Electron-donating groups tend to enhance fluorescence intensity.[1]
The Alexa Fluor family of dyes is well-regarded for its exceptional brightness and photostability in comparison to traditional dyes like FITC.[4] Studies have demonstrated that under continuous illumination, FITC can undergo substantial fluorescence reduction in a brief period, whereas Alexa Fluor dyes preserve a much more stable signal under identical conditions.[4] While direct quantitative comparisons with Imidazo[1,2-a]pyridines are limited, the relatively high quantum yields reported for some of its derivatives suggest their potential as robust fluorophores.
Experimental Workflow for Photostability Assessment
A standardized experimental approach is essential for the accurate and reproducible evaluation of fluorophore photostability. The following diagram outlines a typical workflow for measuring the photobleaching characteristics of fluorescent probes.
Caption: Experimental workflow for assessing fluorophore photostability.
Experimental Protocols
Accurate assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data.[6] Below are detailed protocols for measuring key photostability parameters.
This protocol describes a method to determine the photobleaching half-life (t1/2) of a fluorescent dye using fluorescence microscopy. The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[6]
Materials:
-
Fluorescent dye solutions of interest at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).[6]
-
Microscope slides and coverslips.[6]
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.[6]
-
Image analysis software (e.g., ImageJ/Fiji).[6]
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer. To immobilize the dye and prevent diffusion, a thin film of the dye solution can be prepared on a microscope slide and allowed to dry, or the dye can be embedded in a polymer matrix.[6]
-
Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested. It is critical to use the same illumination intensity for all dyes being compared.[6]
-
Image Acquisition: Acquire an initial image at time zero (t=0). Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.[6]
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.[6]
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.[6]
-
Normalize the background-corrected intensity values to the initial intensity at t=0.[6]
-
Plot the normalized fluorescence intensity as a function of time.[6]
-
Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t1/2).[6]
-
The photobleaching quantum yield (Φb) represents the probability that a dye molecule will be destroyed per absorbed photon.[6] A lower Φb indicates higher photostability.[3]
Materials:
-
Fluorimeter or a fluorescence microscope equipped with a sensitive detector.[3]
-
Light source with a stable output.[3]
-
Quantum yield standard with a known Φb (for relative measurements).[3]
-
Spectrophotometer for determining absorbance.[3]
-
Cuvettes or microscope slides.[3]
-
Solutions of the dyes to be tested at a known concentration.[3]
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the sample and a reference standard of known quantum yield in the same solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.05) to avoid inner filter effects.[3]
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F0) of the sample immediately after placing it in the light path.[3]
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.[3]
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.[3]
-
Data Analysis: The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F0 * e-kbt. The photobleaching quantum yield can then be calculated relative to a standard.[3]
References
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
Safety Operating Guide
Proper Disposal of Imidazo[1,2-a]pyridin-2-ol: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Imidazo[1,2-a]pyridin-2-ol was located. The following disposal procedures are based on information for structurally similar compounds, including 3H-Imidazo[4,5-c]pyridin-2-ol and Imidazo[1,2-a]pyridin-6-ylmethanol, as well as general guidelines for the disposal of heterocyclic aromatic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to handle this compound with care. Based on data for related compounds, this substance should be treated as a potential irritant.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general recommendations for the handling and disposal of similar heterocyclic compounds.
| Parameter | Recommendation | Source |
| Waste Storage | In suitable, closed, and clearly labeled containers. | [1][2][3] |
| Spill Cleanup Absorbent | Use inert, dry material such as sand or vermiculite. | |
| Waste Container Filling Level | Do not exceed 90% of the container's capacity. | [4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to ensure safety and compliance.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated solid this compound and place it in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and bench liners should also be collected in a separate, appropriately labeled solid waste container.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, collect it in a designated, sealed, and clearly labeled liquid hazardous waste container.
-
Do not mix with incompatible waste streams. Consult your institution's EHS guidelines for compatibility information.
-
2. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2][3]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ensure adequate ventilation during and after the cleanup.
3. Final Disposal:
-
All waste containing this compound is considered hazardous.
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[1]
-
It is often recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[1]
-
Never dispose of this compound down the drain or in the regular trash.[1][2]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
Logical Relationship for Disposal Decision Making
Caption: Decision-making flowchart for the disposal of this compound.
References
Personal protective equipment for handling Imidazo[1,2-a]pyridin-2-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Imidazo[1,2-a]pyridin-2-ol. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is paramount to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles or Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary where splash potential is high.[2] |
| Skin | Chemical-Resistant Gloves | Nitrile gloves are a suitable option for protection against pyridine-based compounds.[3] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal. |
| Lab Coat or Protective Clothing | Wear a lab coat or other protective clothing to prevent skin contact.[1][4] Contaminated clothing should be removed and washed before reuse.[1] | |
| Respiratory | Fume Hood or Respirator | Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][3][4] If ventilation is inadequate, a NIOSH-approved respirator may be required.[2][5] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always work in a well-ventilated area or use a fume hood to control exposure to airborne contaminants.[1][3]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling the compound.[1] Do not eat, drink, or smoke in areas where chemicals are handled.[4][6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][4]
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1]
Disposal: Dispose of waste materials and contaminated items at an approved waste disposal facility, following all local, state, and federal regulations.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
